Fmoc-His(3-Bom)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-30-18-32(21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBFCDKGOPEUOF-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCN2C=NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718553 | |
| Record name | 3-[(Benzyloxy)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84891-19-0 | |
| Record name | 3-[(Benzyloxy)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Guardian of Chirality: Unveiling the Critical Role of the 3-Bom Protecting Group in Fmoc-His-OH
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the incorporation of histidine represents a significant hurdle. The inherent reactivity of its imidazole side chain can lead to deleterious side reactions and a loss of stereochemical integrity through racemization. This in-depth technical guide elucidates the pivotal role of the 3-benzyloxymethyl (3-Bom) protecting group in Fmoc-His(3-Bom)-OH, a specialized amino acid derivative designed to overcome these challenges and ensure the synthesis of high-purity peptides.
The imidazole ring of histidine, a key player in the biological activity of many peptides and proteins, is a double-edged sword in chemical synthesis. Its nucleophilic nature can interfere with coupling reactions, and more critically, the π-nitrogen (N-3) can act as an intramolecular base, catalyzing the abstraction of the α-proton and leading to racemization. The 3-Bom group is strategically employed to shield this reactive site, thereby preserving the desired L-configuration of the histidine residue.
Minimizing Racemization: The Core Function of 3-Bom Protection
The primary role of the 3-Bom group is to prevent racemization of the histidine residue during its activation and coupling in Fmoc-based SPPS. By alkylating the π-nitrogen of the imidazole ring, the 3-Bom group effectively suppresses the intramolecular base catalysis that leads to the loss of chirality.[1] This protection is particularly crucial under the often basic conditions of peptide coupling and during prolonged activation times, which can exacerbate epimerization.[2][3]
Quantitative analysis of racemization levels highlights the superiority of π-nitrogen protection compared to the more traditional τ-nitrogen protection (e.g., with the trityl group). While direct comparative data for the 3-Bom group itself is limited, studies on structurally and functionally similar protecting groups like 3-tert-butoxymethyl (3-Bum) and p-methoxybenzyloxymethyl (MBom) provide compelling evidence of the efficacy of this strategy.
Quantitative Comparison of Histidine Protecting Groups in Racemization
| Histidine Derivative | Coupling Conditions | Racemization (% D-isomer) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8% | [3] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3% | [3] |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6% | [3] |
| Fmoc-His(MBom)-OH | Microwave heating at 80°C | 0.8% | [3] |
| Fmoc-His(Trt)-OH | Coupling at 50°C for 10 min | 6.8% | [4] |
| Fmoc-His(Boc)-OH | Coupling at 50°C for 10 min | 0.18% | [4] |
| Fmoc-His(Trt)-OH | Coupling at 90°C for 2 min | >16% | [4] |
| Fmoc-His(Boc)-OH | Coupling at 90°C for 2 min | 0.81% | [4] |
| Fmoc-His(3-Bum)-OH | Esterification to Sasrin™ resin | <0.5% | |
| Fmoc-His(1-Trt)-OH | Esterification to Sasrin™ resin | 10-15% |
Preventing Side Reactions
Beyond racemization, the unprotected imidazole side chain of histidine can lead to other undesirable side reactions during peptide synthesis. These include:
-
N-acylation: The nucleophilic imidazole ring can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides and reducing the yield of the target peptide.
-
Modification during cleavage: The reactive imidazole ring can be susceptible to modification by cations generated during the final cleavage of the peptide from the resin.
The 3-Bom group effectively masks the imidazole nitrogen, preventing these side reactions and contributing to a cleaner crude peptide product, which simplifies subsequent purification.[5]
Experimental Protocols
Synthesis of this compound
A general strategy for the synthesis of N-3 substituted histidine derivatives involves the initial protection of the α-amino and carboxyl groups, followed by the selective alkylation of the π-nitrogen.
Materials:
-
Nα-Fmoc-His-OH
-
Benzyl chloromethyl ether (Bom-Cl)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Nα-Fmoc-His-OH in a mixture of anhydrous DCM and DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the solution to act as a base.
-
Slowly add a solution of benzyl chloromethyl ether (Bom-Cl) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for several hours and then warm to room temperature overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Cleavage of the 3-Bom Protecting Group and the Peptide from the Resin
The 3-Bom group is labile to strong acids and is typically removed during the final cleavage of the peptide from the solid support using a trifluoroacetic acid (TFA)-based cocktail. A critical consideration during the cleavage of Bom-protected peptides is the generation of formaldehyde, a highly reactive species that can lead to side product formation, such as the modification of the N-terminus or the side chains of lysine and tryptophan.[6] To mitigate this, scavengers with a high affinity for formaldehyde, such as methoxyamine, should be included in the cleavage cocktail.[7]
Materials:
-
Peptide-resin with 3-Bom protected histidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Methoxyamine hydrochloride (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel and then drain the solvent.
-
Prepare the cleavage cocktail. A typical cocktail consists of TFA/TIS/Water/Methoxyamine hydrochloride (e.g., 90:5:2.5:2.5, v/v/v/w).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key chemical structures and processes.
Caption: Chemical structures of this compound and Fmoc-His(Trt)-OH.
Caption: Mechanism of histidine racemization during peptide synthesis.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Conclusion
The 3-Bom protecting group plays an indispensable role in the successful incorporation of histidine into synthetic peptides using Fmoc chemistry. Its primary function is the robust suppression of racemization by protecting the π-nitrogen of the imidazole side chain. This, in conjunction with its ability to prevent other side reactions, leads to higher purity of the crude peptide product and simplifies the overall synthetic process. While the cleavage of the 3-Bom group requires careful consideration of scavenger use to mitigate formaldehyde-induced side products, the benefits of enhanced stereochemical purity and increased yield make this compound a valuable tool for researchers, scientists, and drug development professionals striving to synthesize complex and biologically active peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merel.si [merel.si]
- 5. chemimpex.com [chemimpex.com]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and application of Fmoc-His(3-Bum)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-His(3-Bom)-OH: Chemical Structure, Properties, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nα-9-fluorenylmethoxycarbonyl-Nπ-(benzyloxymethyl)-L-histidine, commonly known as Fmoc-His(3-Bom)-OH. It details its chemical structure, physicochemical properties, and its critical role in solid-phase peptide synthesis (SPPS), particularly in the context of drug development and the synthesis of biologically active peptides.
Chemical Structure and Physicochemical Properties
This compound is a derivative of the amino acid L-histidine, strategically modified with two key protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and the acid-labile benzyloxymethyl (Bom) group on the π-nitrogen (N-3) of the imidazole side chain. This protection scheme is crucial for preventing undesirable side reactions during peptide synthesis.
The IUPAC name for this compound is (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[1-(benzyloxymethyl)-1H-imidazol-4-yl]propanoic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₂₇N₃O₅ |
| Molecular Weight | 497.55 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 178-180 °C |
| Solubility | Soluble in DMF and DMSO |
| Storage Conditions | -20°C for long-term storage |
Role in Solid-Phase Peptide Synthesis (SPPS)
The unique structure of this compound offers significant advantages in Fmoc-based SPPS. The histidine residue is notoriously prone to racemization during the activation step of peptide coupling, a side reaction facilitated by the basicity of the unprotected imidazole ring. The Bom group on the π-nitrogen effectively mitigates this risk, ensuring the stereochemical integrity of the final peptide.
The Fmoc group provides temporary protection of the alpha-amino group and is readily removed with a mild base, typically a solution of piperidine in dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain. The Bom group, on the other hand, is stable to these basic conditions and is typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail.
Experimental Protocols
The following is a representative protocol for the manual solid-phase synthesis of a model tripeptide, Ala-His-Pro, using this compound. This protocol is adapted from established methods for similar derivatives and serves as a guide for researchers.
Materials and Reagents
-
Fmoc-Pro-Wang resin
-
This compound
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Synthesis Workflow
Detailed Procedure
-
Resin Swelling: Swell Fmoc-Pro-Wang resin (1.0 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (1.5 mmol, 3 eq.), HOBt (1.5 mmol, 3 eq.), and DIC (1.5 mmol, 3 eq.) in DMF (5 mL).
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat Deprotection and Coupling for Fmoc-Ala-OH: Repeat steps 2-5 using Fmoc-Ala-OH.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Final Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL), and dry under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL) to the dried resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the molecular weight by mass spectrometry (MS).
Table 2: Expected Mass Spectrometry Data for Ala-His-Pro
| Peptide | Molecular Formula | Monoisotopic Mass (Da) |
| Ala-His-Pro | C₁₄H₂₁N₅O₄ | 323.16 |
Biological Significance and Applications in Drug Development
Histidine-rich peptides are known to play a crucial role in the cellular uptake and endosomal escape of therapeutic molecules. The imidazole side chain of histidine has a pKa of approximately 6.0, which allows it to act as a "proton sponge." Within the acidic environment of the endosome, the imidazole rings become protonated, leading to an influx of protons and counter-ions. This influx causes osmotic swelling and eventual rupture of the endosome, releasing the peptide and its cargo into the cytoplasm.
This mechanism is of significant interest in drug delivery for overcoming the challenge of endosomal entrapment of biologic drugs such as peptides, proteins, and nucleic acids. By incorporating His(3-Bom) into a peptide sequence, researchers can synthesize peptides with enhanced cell-penetrating and endosomal escape properties.
Signaling Pathway: Cytosolic Delivery and Activation of a Kinase Cascade
The successful delivery of a bioactive peptide to the cytosol can initiate a variety of signaling pathways. For instance, a delivered peptide could act as an inhibitor or activator of a specific kinase, triggering a downstream signaling cascade. The following diagram illustrates a generalized pathway where a histidine-rich, cell-penetrating peptide (CPP) facilitates the endosomal escape of a therapeutic peptide, which then activates a cytosolic kinase pathway.
Conclusion
This compound is a valuable building block for the synthesis of complex peptides, offering a robust solution to the challenge of histidine racemization. Its application extends to the design of sophisticated drug delivery systems that leverage the unique properties of histidine-rich peptides for enhanced cellular uptake and endosomal escape. A thorough understanding of its chemical properties and a well-defined synthesis strategy are essential for its successful implementation in research and drug development.
A Technical Guide to Fmoc-His(3-Bom)-OH: Properties, Synthesis Protocols, and Applications
For researchers and professionals in the field of drug development and peptide chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of complex peptides. Fmoc-His(3-Bom)-OH, a protected derivative of L-histidine, offers a strategic advantage in solid-phase peptide synthesis (SPPS) by minimizing racemization, a common challenge associated with this particular amino acid. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its applications in research and drug development.
Core Properties of this compound
This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and a benzyloxymethyl (Bom) group protecting the imidazole side chain at the π (3) position. This specific protection scheme is crucial for its utility in peptide synthesis.
| Property | Value |
| CAS Number | 84891-19-0[1][2][3] |
| Molecular Formula | C₂₉H₂₇N₃O₅[1][3][4] |
| Molecular Weight | 497.54 g/mol [5] (also reported as 497.55 g/mol [1][2][4] and 497.56 g/mol [6]) |
| Appearance | White to off-white powder[6] |
| Purity | ≥99% (HPLC)[3] |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid[4] |
| Alternate Names | Nα-Fmoc-π-Bom-L-histidine, Fmoc-N-p-benzyloxymethyl-L-histidine[3] |
The Challenge of Histidine in Peptide Synthesis and the Role of the 3-Bom Group
The synthesis of peptides containing histidine is complicated by the nucleophilic nature of the imidazole side chain, which can lead to side reactions. A significant issue is the risk of racemization at the α-carbon during the activation and coupling steps. The π-nitrogen of the imidazole ring can act as an intramolecular base, facilitating the abstraction of the α-proton and leading to a loss of stereochemical integrity.
The use of a protecting group on the imidazole side chain is essential to prevent these side reactions. While various protecting groups exist, the 3-Bom group on this compound is particularly effective at suppressing racemization. By protecting the π-nitrogen, it reduces the propensity for the imidazole ring to promote deprotonation of the α-hydrogen.
Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS) using this compound
The incorporation of this compound into a peptide sequence generally follows the standard Fmoc-SPPS workflow. The following is a detailed methodology for its use.
Resin Preparation and Swelling
-
Resin Selection : The choice of resin depends on the desired C-terminal functionality of the peptide. Rink amide resin is commonly used for peptide amides, while Wang or 2-chlorotrityl chloride resins are suitable for peptides with a C-terminal carboxylic acid.
-
Procedure :
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), at approximately 10 mL per gram of resin.
-
Allow the resin to swell for at least 30 minutes to 2 hours at room temperature with gentle agitation to ensure uniform swelling.
-
Drain the solvent from the reaction vessel.
-
Fmoc Deprotection
-
Reagent : A 20% (v/v) solution of piperidine in DMF is the standard reagent for the removal of the Fmoc protecting group.[7]
-
Procedure :
-
Add the 20% piperidine/DMF solution to the swollen resin.
-
Agitate the mixture for an initial 3-5 minutes, then drain.[1][4]
-
Add a fresh portion of the 20% piperidine/DMF solution and continue agitation for another 15-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of this compound
To minimize the risk of racemization, careful selection of coupling reagents and conditions is critical.
-
Reagents :
-
This compound (3-5 equivalents)
-
Coupling reagent such as HBTU (3-5 equivalents) or HATU (2.9-4.5 equivalents)
-
A hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents)
-
-
Procedure :
-
In a separate vial, dissolve the this compound and the coupling reagent in DMF.
-
Add the hindered base (DIPEA) to the amino acid solution and mix well.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the progress of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
-
Cleavage and Deprotection of the Final Peptide
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the Bom group from histidine.
-
Cleavage Cocktail : A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.[7]
-
Side Product Formation and Scavenging : The cleavage of the Bom protecting group can generate formaldehyde.[8] This can lead to the formation of adducts, particularly with N-terminal cysteine residues, forming a thiazolidine ring.[8] To prevent this, a formaldehyde scavenger should be included in the cleavage cocktail.[8]
-
Recommended Scavengers : Methoxyamine, cysteine hydrochloride, or resorcinol can be effective scavengers.[8]
-
-
Procedure :
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purification
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Key Relationships
To further clarify the processes involved, the following diagrams illustrate the SPPS workflow and the logical relationship in selecting a histidine derivative.
Applications in Research and Drug Development
This compound is a valuable reagent for the synthesis of histidine-containing peptides, which are crucial for a variety of biological functions and have significant therapeutic potential.[6] Its ability to facilitate the formation of peptide bonds while preserving the stereochemical integrity of the histidine residue allows for the efficient production of high-purity peptides. Researchers in pharmaceuticals and biotechnology utilize this compound to create novel drug candidates, diagnostic tools, and therapeutic agents, thereby advancing the development of new treatments for a range of diseases.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of Fmoc-His(3-Bum)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Imperative of π-Protected Histidine: A Technical Guide to Fmoc-His(3-Bom)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development and complex peptide synthesis, the incorporation of histidine residues presents a persistent challenge. The inherent properties of the imidazole side chain render it susceptible to racemization during activation and coupling, a critical flaw that can compromise the biological activity and therapeutic efficacy of the final peptide. This technical guide provides an in-depth analysis of Fmoc-His(3-Bom)-OH, a key building block in modern peptide synthesis, and elucidates its advantages in mitigating racemization and ensuring the stereochemical integrity of synthetic peptides.
The Challenge of Histidine Racemization
During solid-phase peptide synthesis (SPPS), the activation of the carboxylic acid of an amino acid is a prerequisite for amide bond formation. In the case of histidine, the unprotected π-nitrogen (N-3) of the imidazole ring can act as an internal base, facilitating the abstraction of the α-proton. This leads to the formation of a planar enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, a process known as racemization or epimerization. The presence of the D-isomer as an impurity can be difficult to remove and can have profound, often detrimental, effects on the peptide's structure and function.
The most common strategy to circumvent this is the use of a protecting group on the imidazole side chain. However, the position of this protection is paramount. Traditional protecting groups, such as the trityl (Trt) group, are typically attached to the τ-nitrogen (N-1), which offers steric hindrance but does not effectively suppress the catalytic activity of the neighboring π-nitrogen in promoting racemization.
This compound: A Solution to Racemization
This compound addresses this challenge by incorporating a benzyloxymethyl (Bom) protecting group on the π-nitrogen of the imidazole ring.[1] This strategic placement effectively neutralizes the basicity of the π-nitrogen, thereby significantly suppressing the propensity for α-proton abstraction and subsequent racemization.[2] The Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino terminus provides the necessary temporary protection for stepwise peptide chain elongation in standard Fmoc-based SPPS.[1]
Comparative Performance: The Advantage of π-Protection
While direct, side-by-side quantitative data for this compound versus other protected histidines under identical conditions is not extensively published, compelling evidence from closely related π-protected analogues, such as Fmoc-His(3-Bum)-OH and Fmoc-His(MBom)-OH, demonstrates the clear superiority of this protection strategy in minimizing racemization.
| Histidine Derivative | Protection Position | Coupling Conditions | % D-Isomer (Racemization) | Reference |
| Fmoc-His(1-Trt)-OH | τ-Nitrogen (N-1) | TBTU/DIPEA | 3.9% (of L-isomer) | |
| Fmoc-His(3-Bum)-OH | π-Nitrogen (N-3) | TBTU/DIPEA | Not detected | |
| Fmoc-His(Trt)-OH | τ-Nitrogen (N-1) | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [2] |
| Fmoc-His(MBom)-OH | π-Nitrogen (N-3) | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | [2] |
| Fmoc-His(Trt)-OH | Microwave (80°C) | 16.6% | [2] | |
| Fmoc-His(MBom)-OH | Microwave (80°C) | 0.8% | [2] |
Table 1: Comparison of racemization levels of τ-protected vs. π-protected histidine derivatives. Data for Fmoc-His(3-Bum)-OH and Fmoc-His(MBom)-OH are presented as proxies for the performance of this compound.
The data clearly indicates that protection at the π-nitrogen dramatically reduces racemization, even under forcing conditions such as elevated temperatures often employed in microwave-assisted peptide synthesis.[2] This makes this compound and similar derivatives the preferred choice for the synthesis of high-purity, stereochemically defined peptides, particularly for therapeutic applications where batch-to-batch consistency and a clean impurity profile are critical.
Experimental Protocols
The successful incorporation of this compound into a peptide sequence relies on optimized protocols for coupling and deprotection.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Coupling Protocol for this compound
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin substitution) and a coupling reagent in DMF. Commonly used coupling reagents include:
-
Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure®.
-
Uronium/Aminium Salts: HBTU, HCTU, or HATU, typically used with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
-
Coupling Reaction: Add the activated this compound solution to the resin. The reaction is typically agitated at room temperature for 1-2 hours or until a completion test (e.g., Kaiser test) is negative.
-
Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and by-products.
Cleavage and Deprotection of the Bom Group
The Bom group is stable to the mildly basic conditions used for Fmoc deprotection but is cleaved by strong acids.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as usual.
-
Resin Washing and Drying: Thoroughly wash the peptide-resin with DMF, followed by a solvent like dichloromethane (DCM), and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and other side-chain protecting groups. A common cocktail is:
-
Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap the reactive cations generated during deprotection.
-
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide from the filtrate using cold diethyl ether. The peptide is then collected by centrifugation, washed with ether, and dried. Final purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in the Synthesis of Bioactive Peptides
The use of this compound is particularly advantageous in the synthesis of bioactive peptides where histidine plays a crucial role in their function. Two such examples are Angiotensin II and Luteinizing Hormone-Releasing Hormone (LHRH).
Angiotensin II Signaling Pathway
Angiotensin II is an octapeptide hormone that is a key regulator of blood pressure. Its synthesis with high stereochemical purity is essential for accurate biological studies.
Luteinizing Hormone-Releasing Hormone (LHRH) Signaling Pathway
LHRH, a decapeptide, is a critical hormone in the reproductive system. Its therapeutic analogues are used in the treatment of various diseases.
Conclusion
The selection of an appropriate protecting group strategy for histidine is a critical determinant of success in peptide synthesis. This compound, with its π-nitrogen protection, offers a robust and reliable solution to the persistent problem of racemization. By significantly reducing the formation of diastereomeric impurities, its use leads to higher purity of the crude peptide, simplifies downstream purification processes, and ultimately ensures the synthesis of stereochemically defined peptides with predictable and reproducible biological activity. For researchers and drug development professionals engaged in the synthesis of complex or therapeutic peptides, the adoption of this compound and other π-protected histidine derivatives is a strategic imperative for achieving the highest standards of quality and efficacy.
References
The Mechanism of Benzyloxymethyl (Bom) Protection for Histidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the unique chemical properties of the amino acid histidine present considerable challenges. Its imidazole side chain is susceptible to side-chain acylation and, most notably, prone to racemization during the activation step of peptide coupling. The benzyloxymethyl (Bom) group is a highly effective protecting group for the histidine side chain, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. It is attached to the π-nitrogen (N-π) of the imidazole ring, sterically hindering the nitrogen's participation in undesirable side reactions and effectively suppressing racemization. This guide provides a comprehensive overview of the mechanism of Bom protection, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the key chemical processes.
Core Mechanism of Bom Protection
The primary role of the Bom group is to prevent the imidazole ring from acting as an intramolecular base, which is the root cause of histidine racemization during peptide synthesis.[1] The lone pair of electrons on the unprotected π-nitrogen of the imidazole ring can abstract the α-proton of the activated histidine, leading to the formation of a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-histidine enantiomers in the final peptide.
The Bom group, by covalently bonding to the π-nitrogen, effectively removes the basic site responsible for this proton abstraction.[1][2] This ensures the stereochemical integrity of the histidine residue throughout the synthesis.
Data Presentation
Table 1: Comparative Racemization of Histidine Derivatives
While direct quantitative data for the racemization of Boc-His(Bom)-OH is not extensively tabulated in comparative studies, its effectiveness is widely acknowledged to be very high.[1][2] The following table provides data on related Fmoc-protected histidine derivatives, illustrating the significant impact of imidazole ring protection on minimizing D-isomer formation. The low racemization observed with imidazole-protected derivatives like Fmoc-His(Boc)-OH is indicative of the efficacy of protecting the π-nitrogen, a principle that underlies the utility of the Bom group in Boc-SPPS.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | >16% |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.81% |
| Fmoc-His(π-Mbom)-OH | 50 °C, 10 min | Similar to Fmoc-His(Boc)-OH |
Data adapted from a study on Liraglutide synthesis.[3]
Table 2: Yields of Related Histidine Protection and Deprotection Steps
The following yields are for related processes and provide an indication of the efficiency of reactions involving protected histidine derivatives.
| Reaction | Yield (%) |
| Synthesis of N-tert-butyloxycarbonyl (Boc)-protected histidine methyl ester | 69%[4] |
| Synthesis of N-Boc-N'-Trityl (Trt)-L-histidine methyl ester | 97%[4] |
| Deprotection of a Boc-derivative of a histidine adduct with TFA in DCM | 16%[4] |
Experimental Protocols
Protocol 1: Synthesis of Nα-Boc-Nπ-benzyloxymethyl-L-histidine (Boc-His(Bom)-OH)
This protocol is adapted from patent literature describing the synthesis of Boc-His(Bom)-OH.[5]
Materials:
-
Nα-Boc-L-histidine methyl ester
-
Benzyl chloromethyl ether
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
1M Sodium hydroxide (NaOH)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Protection of the Imidazole Nitrogen:
-
Dissolve Nα-Boc-L-histidine methyl ester (1 equivalent) in ethyl acetate.
-
Add diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Cool the solution to 0°C and slowly add benzyl chloromethyl ether (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the organic layer with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Nα-Boc-Nπ-benzyloxymethyl-L-histidine methyl ester.
-
-
Saponification of the Methyl Ester:
-
Dissolve the crude methyl ester in methanol.
-
Add 1M NaOH (1.1 equivalents) and stir at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 4-5 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-His(Bom)-OH. The product can be further purified by column chromatography if necessary.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-His(Bom)-OH
This protocol outlines a standard manual Boc-SPPS cycle for incorporating a Boc-His(Bom)-OH residue.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-His(Bom)-OH
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) (if using DIC)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1 minute.
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DCM (2x for 2 minutes each).
-
Wash the resin with DCM (5x).
-
-
Coupling of Boc-His(Bom)-OH:
-
In a separate vessel, dissolve Boc-His(Bom)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test (should be negative).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.
Protocol 3: HF Cleavage and Deprotection of a His(Bom)-Containing Peptide
This protocol describes the final cleavage of the peptide from the resin and removal of the Bom and other acid-labile protecting groups using anhydrous hydrogen fluoride (HF). WARNING: HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel.
Materials:
-
Dried peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavenger cocktail (e.g., anisole, p-cresol, p-thiocresol, dimethyl sulfide (DMS)). A common mixture is HF:DMS:p-cresol (90:5:5 v/v).
-
Teflon-coated stirring bar
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Preparation:
-
Place the dried peptide-resin and a Teflon-coated stirring bar into the HF reaction vessel.
-
Add the scavenger mixture to the vessel. For peptides containing Cys, a scavenger like p-thiocresol is crucial. The scavengers are necessary to trap the benzyl and methyl carbocations generated during the cleavage of the Bom group, preventing side reactions.[6]
-
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
Distill the required volume of anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1 hour.
-
-
HF Removal:
-
Remove the HF by evaporation under a stream of nitrogen gas.
-
-
Peptide Precipitation and Washing:
-
Once the HF is removed, wash the remaining resin and peptide mixture with a small amount of TFA.
-
Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the crude peptide several times with cold diethyl ether to remove the scavengers and other small molecule byproducts.
-
-
Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Mandatory Visualization
Caption: Mechanism of histidine racemization during peptide synthesis.
Caption: Workflow for the use of Bom-protected histidine in SPPS.
Caption: Logical relationship of Bom protection in mitigating synthesis risks.
References
- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 2. peptide.com [peptide.com]
- 3. Bot Verification [merel.si]
- 4. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0061933A2 - Histidine protection - Google Patents [patents.google.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
A Technical Guide to Fmoc-His(3-Bom)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core features and applications of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid, commonly known as Fmoc-His(3-Bom)-OH, a crucial reagent in solid-phase peptide synthesis (SPPS). Histidine's unique imidazole side chain presents challenges in peptide synthesis, most notably a high propensity for racemization. The strategic use of protecting groups on both the α-amino group and the imidazole side chain is paramount for synthesizing high-purity peptides. This guide details the advantages of the 3-Bom protecting group, provides quantitative data on its performance, and outlines detailed experimental protocols for its use.
Core Features of this compound
This compound is a derivative of L-histidine meticulously designed for Fmoc-based solid-phase peptide synthesis.[1] Its structure incorporates two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the acid-labile benzyloxymethyl (Bom) group on the π-nitrogen (N-3) of the imidazole ring.[1] This strategic protection scheme offers significant advantages in peptide synthesis.
The primary role of the Bom group is to mitigate racemization of the histidine residue during the activation and coupling steps.[1][2] The unprotected imidazole ring of histidine can act as an intramolecular base, facilitating the abstraction of the α-proton and leading to a loss of stereochemical integrity.[3] By protecting the π-nitrogen, the Bom group effectively suppresses this side reaction.[1]
The Bom group is stable under the standard basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF), ensuring its integrity throughout the iterative cycles of peptide chain elongation.[1] It is, however, readily cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the resin.[1] This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS.
Quantitative Data and Comparative Analysis
The selection of a side-chain protecting group for histidine significantly impacts the purity and yield of the final peptide. The following tables summarize available quantitative data comparing this compound and related derivatives.
| Parameter | This compound | Fmoc-His(1-Trt)-OH | Reference |
| Molecular Weight | 497.55 g/mol | 619.73 g/mol | [1] |
| Purity (HPLC) | ≥ 99% | Typically >99% | [2][4] |
| Appearance | White powder | White to off-white powder | [4] |
| Storage Conditions | 0-8 °C | Room Temperature | [4] |
| Coupling Condition | Derivative | Racemization (%) | Reference |
| TBTU/DIPEA | Fmoc-His(3-Bum)-OH* | Not detected | |
| TBTU/DIPEA | Fmoc-D-His(1-Trt)-OH | 3.9% (epimer) | |
| HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | Fmoc-His(MBom)-OH | 0.3% | [2] |
| HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | Fmoc-His(Trt)-OH | 7.8% | [2] |
| Microwave (80°C) | Fmoc-His(MBom)-OH | 0.8% | [2] |
| Microwave (80°C) | Fmoc-His(Trt)-OH | 16.6% | [2] |
*Fmoc-His(3-Bum)-OH is structurally very similar to this compound and serves as a good proxy for performance. **Fmoc-His(MBom)-OH is another π-nitrogen protected derivative, demonstrating the effectiveness of this protection strategy.[2]
Experimental Protocols
Coupling of this compound in SPPS
This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Peptide-resin with a free N-terminus
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes with agitation.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 2.9-4.5 equivalents) in DMF.[5]
-
Add a hindered base such as DIPEA (6-10 equivalents) to the amino acid solution and mix.[5]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[5]
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test which should be negative).
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Cleavage of the Bom Protecting Group and from Resin
The Bom group is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane - TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the fully synthesized peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail, for example, TFA/water/TIS (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Key Processes
To further elucidate the role and application of this compound in SPPS, the following diagrams illustrate the chemical structure and the synthesis workflow.
A conceptual diagram of the this compound structure.
References
A Guide to Protected Amino Acids in Peptide Chemistry for Researchers and Drug Development Professionals
Introduction to Protected Amino Acids in Peptide Chemistry: An In-depth Technical Guide
In the intricate field of peptide chemistry, the synthesis of peptides with defined sequences and high purity is paramount for research, diagnostics, and therapeutic applications. The strategic use of protecting groups for the reactive functional groups of amino acids is the cornerstone of modern peptide synthesis. This technical guide provides a comprehensive overview of the principles, strategies, and experimental methodologies associated with protected amino acids, tailored for researchers, scientists, and drug development professionals.
The Core Principle: Orthogonal Protection
Successful peptide synthesis hinges on the principle of orthogonal protection . This strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise and controlled assembly of the peptide chain.[1] This prevents unwanted side reactions and the formation of byproducts, ensuring the fidelity of the final peptide sequence.[2]
A typical peptide synthesis strategy involves three classes of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.
-
Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.
-
Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications, such as cyclization or branching, and can be removed without affecting the other protecting groups.[1]
Major Strategies in Solid-Phase Peptide Synthesis (SPPS)
Two primary strategies have dominated the landscape of solid-phase peptide synthesis (SPPS): the Fmoc/tBu and the Boc/Bzl approaches. The choice between these strategies depends on the specific peptide sequence, its length, and the presence of sensitive residues.
Fmoc/tBu Strategy
The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used method in modern peptide synthesis. It is characterized by its mild deprotection conditions.[3]
-
Nα-Protection: The base-labile Fmoc group.
-
Side-Chain Protection: Acid-labile groups such as tert-butyl (tBu), trityl (Trt), and tert-butoxycarbonyl (Boc).[4]
-
Final Cleavage: Strong acid, typically trifluoroacetic acid (TFA).[5]
The key advantage of the Fmoc/tBu strategy is its orthogonality, where the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups.[5]
Boc/Bzl Strategy
The tert-butoxycarbonyl (Boc)/benzyl (Bzl) strategy is an older, yet still valuable, approach that relies on graded acid lability.
-
Nα-Protection: The acid-labile Boc group.[6]
-
Side-Chain Protection: Benzyl (Bzl)-based protecting groups, which are also acid-labile but require stronger acidic conditions for removal.[6]
-
Final Cleavage: Very strong acids, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[7]
This strategy is often favored for the synthesis of long or hydrophobic peptides where aggregation can be a problem.[7]
Key Protecting Groups and Their Properties
The selection of appropriate protecting groups is critical for the success of peptide synthesis. The following tables summarize the properties of common Nα-amino and side-chain protecting groups.
Table 1: Common Nα-Amino Protecting Groups
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Stability |
| 9-Fluorenylmethyloxycarbonyl | Fmoc |
| 20-50% piperidine in DMF | Stable to acids |
| tert-Butoxycarbonyl | Boc |
| 25-50% TFA in DCM | Stable to bases |
| Benzyloxycarbonyl | Z or Cbz |
| Catalytic hydrogenation (H₂/Pd), strong acids (HBr/AcOH) | Stable to mild acids and bases |
Table 2: Common Side-Chain Protecting Groups for Fmoc/tBu Strategy
| Amino Acid | Side-Chain Functionality | Protecting Group | Abbreviation | Deprotection Conditions |
| Arginine (Arg) | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA |
| Aspartic Acid (Asp) | Carboxylic Acid | tert-Butyl ester | OtBu | TFA |
| Cysteine (Cys) | Thiol | Trityl | Trt | TFA |
| Glutamic Acid (Glu) | Carboxylic Acid | tert-Butyl ester | OtBu | TFA |
| Histidine (His) | Imidazole | Trityl | Trt | TFA |
| Lysine (Lys) | Amine | tert-Butoxycarbonyl | Boc | TFA |
| Serine (Ser) | Hydroxyl | tert-Butyl | tBu | TFA |
| Threonine (Thr) | Hydroxyl | tert-Butyl | tBu | TFA |
| Tryptophan (Trp) | Indole | tert-Butoxycarbonyl | Boc | TFA |
| Tyrosine (Tyr) | Phenol | tert-Butyl | tBu | TFA |
Table 3: Common Side-Chain Protecting Groups for Boc/Bzl Strategy
| Amino Acid | Side-Chain Functionality | Protecting Group | Abbreviation | Deprotection Conditions |
| Arginine (Arg) | Guanidinium | Tosyl | Tos | HF |
| Aspartic Acid (Asp) | Carboxylic Acid | Benzyl ester | OBzl | HF |
| Cysteine (Cys) | Thiol | 4-Methylbenzyl | Meb | HF |
| Glutamic Acid (Glu) | Carboxylic Acid | Benzyl ester | OBzl | HF |
| Histidine (His) | Imidazole | Benzyloxymethyl | Bom | HF |
| Lysine (Lys) | Amine | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | HF |
| Serine (Ser) | Hydroxyl | Benzyl | Bzl | HF |
| Threonine (Thr) | Hydroxyl | Benzyl | Bzl | HF |
| Tyrosine (Tyr) | Phenol | 2-Bromobenzyloxycarbonyl | 2-Br-Z | HF |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible peptide synthesis. The following sections provide methodologies for key steps in both Fmoc and Boc strategies.
Protocol 1: Fmoc-SPPS Cycle
This protocol outlines the manual steps for a single amino acid coupling cycle using Fmoc chemistry.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.[8]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
Protocol 2: Boc-SPPS Cycle
This protocol details the manual steps for a single amino acid coupling cycle using Boc chemistry.
-
Resin Swelling: Swell the resin (e.g., Merrifield resin for C-terminal acids) in DCM for at least 30 minutes.[9]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with a coupling agent like HBTU (3 equivalents) in DMF/DCM.
-
Add the activated amino acid solution to the resin.
-
Add DIEA (6 equivalents) to the reaction mixture.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Protocol 3: Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The composition of the cleavage cocktail depends on the peptide sequence and the protecting groups used.
Fmoc/tBu Strategy Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%[9]
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-4 hours with occasional swirling.[12]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the peptide under vacuum.
Boc/Bzl Strategy Cleavage (HF Cleavage):
Caution: Hydrofluoric acid is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger such as anisole.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Condense liquid HF into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.[10]
-
Remove the HF by vacuum.
-
Wash the resin and peptide with cold diethyl ether.
-
Extract the peptide from the resin with an appropriate solvent (e.g., aqueous acetic acid).
-
Lyophilize the peptide solution to obtain the crude product.
Visualizing Peptide Chemistry Workflows
Diagrams are invaluable for understanding the complex workflows in peptide synthesis.
Caption: General structure of a protected amino acid.
Caption: The iterative cycle of solid-phase peptide synthesis.
Caption: Orthogonality of Fmoc/tBu and Boc/Bzl strategies.
Conclusion
The judicious use of protecting groups is fundamental to the successful chemical synthesis of peptides. A thorough understanding of the principles of orthogonal protection, the nuances of the major synthetic strategies, and the specifics of experimental protocols is essential for any researcher or professional in the field of peptide chemistry and drug development. This guide provides a solid foundation for navigating the complexities of protected amino acids and their application in the synthesis of peptides for a wide range of scientific endeavors.
References
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of Fmoc-His(3-Bom)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for Fmoc-His(3-Bom)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of experimental outcomes. This document details the chemical and physical properties, hazard identification, safe handling procedures, and emergency responses related to this compound.
Chemical and Physical Properties
This compound, with the full chemical name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid, is a white powder.[1] Its primary application is in peptide synthesis, where the Fmoc protecting group allows for selective deprotection during the elongation of peptide chains.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 84891-19-0 | [1][2][3] |
| Molecular Formula | C₂₉H₂₇N₃O₅ | [1][2][3] |
| Molecular Weight | 497.56 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 99% (HPLC) | [1][2] |
| Storage Conditions | Store at 0-8 °C | [1] |
Hazard Identification and Safety Precautions
Table 2: GHS Hazard Information (General for Fmoc-Amino Acids)
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Specific target organ toxicity — Single exposure | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.
Handling and Storage
Proper handling and storage are critical to maintain the chemical's integrity and prevent accidents.
-
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place. The recommended storage temperature is between 0-8 °C.[1]
-
First-Aid Measures
In the event of exposure, immediate action is crucial.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
In case of a spill, follow these procedures to ensure safety and minimize environmental contamination.
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the powder from spreading or entering drains.
-
Clean-up: Carefully sweep or scoop up the spilled material into a labeled, sealed container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.
Experimental Protocols: Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Fmoc-based solid-phase peptide synthesis. The Bom (benzyloxymethyl) group protects the imidazole side chain of histidine to prevent side reactions during peptide coupling. The following is a generalized workflow for the incorporation of this compound into a peptide chain.
Disposal Considerations
All waste materials, including empty containers, contaminated PPE, and spilled substances, should be treated as hazardous chemical waste. Dispose of in accordance with federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
References
Methodological & Application
Standard Protocol for Coupling Fmoc-His(3-Bom)-OH in Solid-Phase Peptide Synthesis (SPPS)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of histidine residues into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to the high risk of racemization. The imidazole side chain of histidine can act as an intramolecular base, promoting the abstraction of the α-proton of the activated amino acid and leading to a loss of stereochemical integrity. The choice of protecting group for the imidazole nitrogen is critical to mitigating this side reaction.
Fmoc-His(3-Bom)-OH, where the π-nitrogen (N-3) of the imidazole ring is protected by a benzyloxymethyl (Bom) group, offers a robust solution to this problem. Protection at the π-nitrogen effectively suppresses racemization, ensuring high chiral purity of the final peptide.[1] This document provides a detailed protocol for the efficient and safe incorporation of this compound in Fmoc-based SPPS.
Key Advantages of this compound
-
Suppression of Racemization: Protection at the π-nitrogen (N-3) is a well-established strategy to prevent the imidazole ring from catalyzing the epimerization of the α-carbon during activation and coupling.[2]
-
Compatibility with Fmoc-SPPS: The Bom group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF).[3]
Experimental Protocols
This section outlines the standard procedures for the manual coupling of this compound. Protocols can be adapted for automated peptide synthesizers.
Protocol 1: Standard SPPS Cycle
This protocol describes the general steps for one cycle of amino acid addition in SPPS.
-
Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to cover the resin (approx. 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes to 1 hour with gentle agitation.[4]
-
Drain the DMF.
-
-
Fmoc-Deprotection:
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for an initial 3 minutes, then drain.[4]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and its adducts.[5]
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling (Refer to Protocol 2 for this compound)
-
Washing:
-
After the coupling reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[4]
-
Protocol 2: Recommended Coupling Procedure for this compound
This protocol is optimized for the efficient and low-racemization coupling of this compound using TBTU/DIPEA activation.
-
Reagent Preparation (Activation Mixture):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and TBTU (2.9 equivalents) in DMF.
-
In a separate vial, prepare the activator base, N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
-
Coupling Reaction:
-
Add the dissolved this compound/TBTU solution to the deprotected peptide-resin.
-
Immediately add the DIPEA solution to the reaction vessel.
-
Agitate the mixture at room temperature for 1 to 1.5 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive (blue/purple beads), the coupling step can be repeated with fresh reagents for another hour.
-
Protocol 3: Cleavage and Deprotection
The Bom group is labile to strong acids like HF, but for standard Fmoc/tBu-based SPPS, a TFA "cleavage cocktail" is used. Cleavage of the Bom group can release formaldehyde, which can lead to side reactions. The addition of a scavenger like methoxyamine is recommended to trap the formaldehyde.[6]
-
Resin Preparation:
-
After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and then Methanol.
-
Dry the resin under vacuum for at least 2 hours.[4]
-
-
Cleavage:
-
Prepare a cleavage cocktail. For peptides containing this compound, the following cocktail is recommended:
-
Cocktail A: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water / Methoxyamine HCl (92.5:2.5:2.5:2.5, v/v/v/w).
-
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[5]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
Quantitative data from studies on the closely related Fmoc-His(3-Bum)-OH derivative provides strong evidence for the low racemization expected when using this compound.
Table 1: Racemization of Histidine Derivatives During Coupling to Proline Resin
| Histidine Derivative | Coupling Reagent | % D-His Epimer Detected |
|---|---|---|
| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | <0.3% |
| Fmoc-His(1-Trt)-OH | TBTU/DIPEA | 3.9% |
Data adapted from Mergler et al., J. Peptide Sci. 7: 502–510 (2001). The data for Fmoc-His(3-Bum)-OH serves as a reliable proxy for the expected performance of this compound due to the similar N-3 alkyl-type protection.[2]
Table 2: Recommended Reagent Quantities for this compound Coupling
| Reagent | Equivalents (relative to resin functionalization) |
|---|---|
| This compound | 3.0 |
| TBTU | 2.9 |
| DIPEA | 6.0 |
Visualizations
Experimental Workflow
Caption: Workflow for a single coupling cycle of this compound in SPPS.
Logical Relationship: Racemization Prevention
Caption: Mechanism of racemization suppression by the 3-Bom protecting group.
References
Application Notes and Protocols for the Recommended Activation of Fmoc-His(3-Bom)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of histidine residues into synthetic peptides is a critical yet challenging aspect of solid-phase peptide synthesis (SPPS). The primary difficulty arises from the propensity of histidine to undergo racemization (epimerization) during the activation of its carboxyl group for coupling. This side reaction, which can significantly compromise the biological activity and purity of the final peptide, is catalyzed by the nucleophilic π-nitrogen (N-3) of the imidazole side chain.
The use of Fmoc-His(3-Bom)-OH, where the π-nitrogen is protected by a benzyloxymethyl (Bom) group, is a highly effective strategy to mitigate this risk. The Bom group sterically and electronically shields the π-nitrogen, preventing it from participating in the abstraction of the α-proton, which is the key step in the racemization pathway. These application notes provide a comprehensive guide to the recommended activation methods for this compound, supported by comparative data and detailed experimental protocols to ensure high coupling efficiency while preserving stereochemical integrity.
Data Presentation: Comparative Analysis of Activation Methods
The choice of coupling reagent and conditions is paramount for minimizing racemization during the incorporation of histidine. The following tables summarize quantitative data on the extent of racemization observed with different histidine derivatives and activation methods. While direct comparative data for this compound is limited, the data for structurally analogous π-protected derivatives such as Fmoc-His(MBom)-OH and Fmoc-His(3-Bum)-OH serve as excellent proxies and highlight the superior performance of π-protection.
Table 1: Comparison of Racemization Levels for π-Protected vs. τ-Protected Histidine Derivatives
| Histidine Derivative | Protection Position | Activation Method | D-Isomer Formation (%) | Reference |
| Fmoc-His(MBom)-OH | π-Nitrogen | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3 | [1] |
| Fmoc-His(Trt)-OH | τ-Nitrogen | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8 | [1] |
| Fmoc-His(MBom)-OH | π-Nitrogen | Microwave (80°C) | 0.8 | [2] |
| Fmoc-His(Trt)-OH | τ-Nitrogen | Microwave (80°C) | 16.6 | [2] |
| Fmoc-His(Boc)-OH | Imidazole Nitrogen | Microwave (90°C) | 0.81 | [3] |
| Fmoc-His(Trt)-OH | Imidazole Nitrogen | Microwave (90°C) | >16 | [3] |
Table 2: Racemization Data for N-3 Alkyl-Type Protected Histidine Derivative
| Histidine Derivative | Activation Method | D-Isomer Formation (%) | Reference |
| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | No racemization detected | |
| Fmoc-His(3-Bum)-OH | DCC/DMAP (Esterification) | 3.8 | [4] |
| Fmoc-His(1-Trt)-OH | DCC/DMAP (Esterification) | 35.5 | [4] |
Recommended Activation Methods
Based on the available data, two primary methods are recommended for the activation of this compound to ensure minimal racemization and high coupling efficiency.
-
Carbodiimide Activation with OxymaPure® (Recommended for minimal racemization): The use of N,N'-Diisopropylcarbodiimide (DIC) in the presence of Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is a robust method that generally avoids the use of strong bases, thereby minimizing the risk of epimerization.
-
Uronium/Aminium Salt Activation (For difficult couplings): For sterically hindered couplings or sequences prone to aggregation, a uronium/aminium salt-based reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is necessary, but pre-activation times should be kept to a minimum.
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis incorporating this compound.
Protocol 1: General Fmoc-SPPS Cycle
This protocol outlines the standard steps for resin preparation and Fmoc deprotection prior to the coupling of this compound.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Protocol 2: Recommended Coupling with DIC/OxymaPure®
This protocol is designed to minimize racemization by avoiding strong bases and pre-activation.
-
Reagent Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the this compound/OxymaPure® solution to the deprotected resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Protocol 3: Coupling with HATU/DIPEA for Difficult Sequences
This protocol is suitable for challenging couplings where higher activation is required.
-
Reagent Preparation (Activation):
-
In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm complete coupling.
-
After completion, drain the reaction solution and wash the resin with DMF (3-5 times).
-
Protocol 4: Cleavage and Deprotection
This is a general protocol for cleaving the peptide from the resin and removing side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Note: The cleavage of the Bom group can release formaldehyde. To prevent side reactions, the addition of a scavenger such as methoxyamine hydrochloride (5 equivalents) to the cleavage cocktail is recommended.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether three times.
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Caption: Activation pathway of this compound with HATU.
Caption: Experimental workflow for a single coupling cycle.
References
Application Notes and Protocols for Cleavage of Peptides Containing His(3-Bom)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-benzyloxymethyl-L-histidine (His(3-Bom)) protecting group is a valuable tool in solid-phase peptide synthesis (SPPS) for preventing side reactions associated with the imidazole side chain of histidine. However, its removal during the final cleavage step requires careful consideration to avoid the formation of byproducts and ensure high peptide purity and yield. The primary challenge associated with the cleavage of the Bom group is the release of formaldehyde, a reactive species that can lead to undesired modifications of the peptide.[1][2] This application note provides a detailed overview of cleavage cocktail compositions, experimental protocols, and strategies to mitigate side reactions when working with peptides containing His(3-Bom).
Data Presentation: Cleavage Cocktail Compositions and Performance
The selection of an appropriate cleavage cocktail is critical for the successful deprotection of peptides containing His(3-Bom). The ideal cocktail efficiently removes the protecting group while minimizing side reactions. A key component for His(3-Bom) cleavage is the inclusion of a formaldehyde scavenger.[1][2][3] The following table summarizes various cleavage cocktails, with a focus on those suitable for peptides with sensitive residues and the incorporation of formaldehyde scavengers.
| Cleavage Cocktail ID | Composition (v/v or w/v) | Key Scavengers | Target Residues/Protecting Groups | Reported Purity/Yield (if available) | Reference(s) |
| Modified Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Phenol, Thioanisole, EDT | Trp, Met, Cys, Arg(Pmc/Pbf) | Generally high purity for complex peptides. | [4][5] |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | Triisopropylsilane (TIS) | General purpose, good for Trt-based groups. | Not recommended for peptides with multiple sensitive residues without additional scavengers. | |
| His(3-Bom) Special A | 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% Methoxyamine HCl (w/v) | TIS, Methoxyamine | His(3-Bom), Trt groups | Expected high purity due to formaldehyde scavenging. | Adapted from[3] |
| His(3-Bom) Special B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS, 2.5% Methoxyamine HCl (w/v) | Phenol, TIS, Methoxyamine | His(3-Bom), Tyr, Trp, Trt groups | Expected high purity for peptides with multiple sensitive residues. | Adapted from[3] |
| Low-Odor Cocktail | 88% TFA, 2% TIS, 5% Dithiothreitol (DTT), 5% H₂O | TIS, DTT | General purpose, alternative to EDT/thioanisole. | Good for general use, effectiveness with His(3-Bom) would require formaldehyde scavenger addition. | [5] |
Note: Quantitative data for direct comparison of these specific cocktails for His(3-Bom) is limited in publicly available literature. The "Expected high purity" is based on the known efficacy of the individual components. Researchers are encouraged to perform a small-scale trial cleavage to determine the optimal conditions for their specific peptide.[6]
Experimental Protocols
This section provides a detailed protocol for the cleavage of a peptide containing His(3-Bom) from a solid-phase support using a trifluoroacetic acid (TFA)-based cocktail that includes a formaldehyde scavenger.
Protocol 1: Cleavage of Peptides Containing His(3-Bom) using a Methoxyamine-Containing Cocktail
Materials:
-
Peptide-resin containing His(3-Bom)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Methoxyamine hydrochloride
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
Reaction vessel (e.g., fritted syringe)
-
Shaker or rocker
Procedure:
-
Resin Preparation:
-
Transfer the dry peptide-resin to a suitable reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove any residual N,N-dimethylformamide (DMF).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation (Prepare fresh):
-
In a well-ventilated fume hood, prepare the cleavage cocktail. For 1 gram of resin, a typical volume is 10-20 mL.
-
Cocktail Composition (His(3-Bom) Special A):
-
Trifluoroacetic acid (TFA): 9.25 mL (92.5%)
-
Triisopropylsilane (TIS): 0.25 mL (2.5%)
-
Deionized Water: 0.25 mL (2.5%)
-
Methoxyamine hydrochloride: 0.25 g (2.5% w/v)
-
-
Ensure the methoxyamine hydrochloride is fully dissolved in the cocktail.
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin from the filtrate containing the peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
In a fume hood, slowly add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether in a centrifuge tube. A white precipitate of the crude peptide should form.
-
To maximize precipitation, store the ether suspension at -20°C for at least 1 hour.
-
-
Peptide Washing and Drying:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two to three more times to remove scavengers and other soluble impurities.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA).
-
Analyze the purity of the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the peptide by mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the cleavage and isolation of peptides containing His(3-Bom).
Side Reaction Mitigation Pathway
Caption: Logical diagram of side reaction mitigation during His(3-Bom) cleavage.
References
- 1. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. kohan.com.tw [kohan.com.tw]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-His(3-Bom)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine is a crucial amino acid in many biologically active peptides. However, its incorporation during Fmoc-based solid-phase peptide synthesis (SPPS) is notoriously challenging due to a high propensity for racemization.[1][2] The unprotected π-nitrogen of the imidazole ring can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid and leading to a loss of stereochemical integrity.[2] This results in diastereomeric impurities that are often difficult to separate from the target peptide, impacting yield, purity, and biological activity.[3]
Fmoc-His(3-Bom)-OH is a pseudo-orthogonally protected histidine derivative designed to overcome this challenge. The benzyloxymethyl (Bom) group at the π-nitrogen (N-3) position of the imidazole ring effectively prevents this intramolecular base catalysis, thus significantly suppressing racemization during coupling reactions.[4] This application note provides detailed protocols for the use of this compound in automated peptide synthesizers, summarizes its performance benefits, and outlines its application in the synthesis of high-purity peptides for research and drug development.[5]
Advantages of Using this compound
-
Suppression of Racemization: The primary advantage is the significant reduction of racemization during peptide coupling, leading to higher chiral purity of the final peptide.[4] Protection at the π-nitrogen is the most effective strategy to maintain the chiral integrity of histidine residues.
-
Improved Crude Peptide Purity: By minimizing the formation of diastereomeric impurities, the use of this compound results in a cleaner crude product, which simplifies subsequent purification steps and improves overall yields.[3]
-
Compatibility with Standard SPPS Protocols: It is fully compatible with standard Fmoc-based SPPS chemistries and can be readily implemented in various automated synthesizers with minimal deviation from established protocols.[5]
Data Presentation: Racemization Suppression
While direct comparative data for this compound is limited, extensive studies on the structurally and functionally analogous Fmoc-His(3-Bum)-OH provide a strong indication of the expected performance. The tert-butoxymethyl (Bum) group, like the Bom group, protects the critical π-nitrogen, and its impact on racemization suppression is considered directly comparable.
Table 1: Racemization of Histidine Derivatives During Coupling in a Model Peptide Synthesis
| Histidine Derivative | Coupling Reagent | % D-Isomer Formation |
| Fmoc-His(3-Bum)-OH* | TBTU/DIPEA | Not detected (<0.3%) |
| Fmoc-His(1-Trt)-OH | TBTU/DIPEA | 3.9% |
*Data for Fmoc-His(3-Bum)-OH is presented as a direct proxy for the performance of this compound due to the identical π-nitrogen protection strategy.
Table 2: Racemization of Histidine Derivatives Under Microwave Conditions
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18%[2] |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.85%[2] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81%[2] |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16%[2] |
**Data for Fmoc-His(Boc)-OH, another π-protected derivative, further illustrates the effectiveness of this protection strategy, especially at elevated temperatures used in microwave synthesis.[2]
Experimental Protocols
The following are detailed protocols for the use of this compound in common automated peptide synthesizers.
Protocol 1: Automated Synthesis on a Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™)
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
1. Reagent Preparation:
-
Amino Acid Solutions: Prepare a 0.2 M solution of this compound in high-purity N,N-Dimethylformamide (DMF). Prepare other Fmoc-amino acids similarly.
-
Activator Solution: Prepare a 0.5 M solution of N,N'-Diisopropylcarbodiimide (DIC) in DMF.
-
Additive Solution: Prepare a 1.0 M solution of Oxyma Pure® in DMF.
-
Deprotection Solution: 20% piperidine in DMF.
2. Synthesis Cycle:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution.
-
Microwave: 30-60 seconds at 75-90°C.[3]
-
Wash thoroughly with DMF.
-
-
Coupling of this compound:
-
Repeat Cycles: Repeat the deprotection and coupling steps for all amino acids in the sequence.
3. Final Cleavage and Deprotection:
-
Resin Washing and Drying: After the final Fmoc deprotection, wash the peptidyl-resin with Dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is TFA/H₂O/Triisopropylsilane (TIS)/Methoxyamine HCl (92.5:2.5:2.5:2.5 v/v/v/w). Note: The Bom group releases formaldehyde upon cleavage, which can modify the peptide. Methoxyamine is added as a scavenger to trap the formaldehyde.[4][6]
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[3]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[2]
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 2: Automated Synthesis on a Conventional (Non-Microwave) Peptide Synthesizer
1. Reagent Preparation:
-
As described in Protocol 1. Alternatively, uronium salt activators can be used.
-
Activator/Additive (Option B): 0.5 M HBTU or HCTU in DMF.
-
Base (Option B): 2 M N,N-Diisopropylethylamine (DIPEA) in NMP.
2. Synthesis Cycle:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes at room temperature. Repeat once.[3]
-
Wash thoroughly with DMF.
-
-
Coupling of this compound:
-
Method A (Carbodiimide): Use a 3-5 fold excess of this compound, DIC, and OxymaPure®. Couple for 30-90 minutes at room temperature.[3]
-
Method B (Uronium Salt): Use a 3-5 fold excess of this compound and HBTU/HCTU, with a 6-10 fold excess of DIPEA. Minimize pre-activation time. Couple for 30-90 minutes at room temperature.[3]
-
Monitor coupling completion with a Kaiser test.
-
Wash thoroughly with DMF.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids.
3. Final Cleavage and Deprotection:
-
Follow the same procedure as described in Protocol 1, step 3. Ensure the inclusion of a formaldehyde scavenger like methoxyamine in the cleavage cocktail.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a single coupling cycle in an automated peptide synthesizer using this compound.
Caption: Automated peptide synthesis cycle using this compound.
Signaling Pathway Application
Peptides containing modified histidine residues, such as 3-methylhistidine, have been shown to exhibit vasodilatory properties, often mediated through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.[7]
Caption: Vasodilation signaling pathway initiated by a histidine-modified peptide.
Conclusion
This compound is a superior building block for the incorporation of histidine in automated solid-phase peptide synthesis. Its ability to effectively suppress racemization leads to higher purity crude products, simplifying the overall synthesis and purification process.[4] The detailed protocols and comparative data provided in these application notes are intended to guide researchers and drug development professionals in the successful synthesis of high-quality, chirally pure histidine-containing peptides for a wide range of therapeutic and research applications.[5]
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merel.si [merel.si]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of Fmoc-His(3-Bum)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Fmoc-His(3-Bom)-OH in Complex Peptide Sequences
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of histidine residues into complex peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to the propensity of the imidazole side chain to promote racemization at the α-carbon.[1][2] The choice of an appropriate side-chain protecting group is therefore critical to maintaining the stereochemical integrity of the final peptide. Fmoc-His(3-Bom)-OH, where the π-nitrogen (N-π) of the imidazole ring is protected by a benzyloxymethyl (Bom) group, is a valuable derivative for addressing this challenge.[3] This document provides detailed application notes, experimental protocols, and comparative data for the effective use of this compound in the synthesis of complex peptides.
The Bom group's placement on the π-nitrogen is highly effective at suppressing racemization, a common issue with derivatives protected at the τ-nitrogen, such as Fmoc-His(Trt)-OH.[2][3] While offering significant advantages in maintaining chiral purity, the use of this compound requires specific considerations during the final cleavage and deprotection steps to mitigate potential side reactions.
Advantages of this compound in SPPS
The primary advantage of utilizing this compound lies in the robust protection of the histidine side chain, which minimizes racemization and enhances the stability and reactivity of the amino acid during synthesis.[4]
-
Suppression of Racemization: The electron-withdrawing nature and steric hindrance of the Bom group on the π-nitrogen of the imidazole ring effectively prevent the abstraction of the α-proton, which is the primary mechanism of histidine racemization during the activation and coupling steps.[2] This leads to higher chiral purity in the final peptide product.
-
Enhanced Stability: The 3-Bom protecting group provides stability to the imidazole side chain, preventing unwanted side reactions during the repetitive cycles of Fmoc deprotection and coupling in SPPS.[4]
-
Versatility: this compound is compatible with standard Fmoc-based SPPS protocols and can be readily incorporated into automated or manual synthesis workflows.[4]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle for the incorporation of an amino acid during Fmoc-based SPPS.
1. Resin Preparation:
- Swell the desired resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the piperidine solution and repeat the treatment for another 10-15 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).
3. Amino Acid Coupling (for this compound):
- Refer to Protocol 2 for the specific coupling procedure for this compound.
4. Washing:
- After the coupling reaction is complete, drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Workflow for a Single SPPS Cycle:
Caption: General workflow of a single cycle in Fmoc-based SPPS.
Protocol 2: Recommended Coupling Procedure for this compound
This protocol is optimized for the efficient coupling of this compound while minimizing the risk of side reactions.
Reagents:
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling Reagent: TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) (3-5 equivalents) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
1. Activation:
- In a separate reaction vessel, dissolve this compound and the coupling reagent (TBTU or HATU) in DMF.
- Add DIPEA to the solution.
- Allow the mixture to pre-activate for no more than 2-5 minutes. Minimizing pre-activation time is crucial to prevent potential side reactions, although this compound is less susceptible to racemization than τ-protected derivatives.[5]
2. Coupling Reaction:
- Immediately add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the mixture at room temperature for 1-2 hours.
- Monitor the completion of the coupling reaction using a Kaiser test (a negative test, indicated by a colorless or yellow color, signifies complete coupling).
3. Decision Workflow for Coupling:
Caption: Decision workflow for ensuring complete coupling.
Protocol 3: Cleavage and Deprotection
The final cleavage of the peptide from the resin and the removal of the Bom protecting group require a carefully formulated cleavage cocktail to prevent side reactions caused by the release of formaldehyde.
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA): 92.5%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 2.5%
-
Methoxyamine hydrochloride: 2.5% (to scavenge formaldehyde)[6]
Procedure:
1. Resin Preparation:
- Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
2. Cleavage Reaction:
- Add the cleavage cocktail to the dried resin.
- Agitate the mixture at room temperature for 2-4 hours.
3. Peptide Precipitation and Purification:
- Filter the resin and collect the filtrate containing the peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Cleavage and Deprotection Signaling Pathway:
Caption: Key steps in the cleavage and deprotection of His(3-Bom) peptides.
Quantitative Data: Suppression of Racemization
The following table summarizes the comparative data on the extent of racemization for histidine derivatives with π-nitrogen protection versus τ-nitrogen protection. The data for Fmoc-His(3-Bum)-OH, a structurally similar derivative to this compound, is presented as a proxy to demonstrate the effectiveness of π-protection.[7]
| Histidine Derivative | Coupling Conditions | % Racemization (D-Isomer) | Reference |
| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | Not Detected | |
| Fmoc-His(1-Trt)-OH | TBTU/DIPEA | 3.9% | |
| Fmoc-His(Boc)-OH | DIC/Oxyma Pure | Significantly Suppressed | [1] |
| Fmoc-His(Trt)-OH | HATU/DIPEA | Significant Racemization | [8] |
Note: The level of racemization can be influenced by the coupling reagent, base, and pre-activation time. The data clearly indicates that protecting the π-nitrogen of the imidazole ring is a superior strategy for minimizing racemization compared to τ-protection.
Conclusion
This compound is a highly effective amino acid derivative for the incorporation of histidine into complex peptides with minimal racemization. Its use, coupled with optimized coupling protocols and appropriate cleavage conditions that include a formaldehyde scavenger, enables the synthesis of high-purity, stereochemically defined peptides. These application notes and protocols provide a comprehensive guide for researchers to successfully utilize this compound in their peptide synthesis endeavors, ultimately contributing to the advancement of peptide-based therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chempep.com [chempep.com]
- 6. Synthesis and application of Fmoc-His(3-Bum)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of the Bom Group from Histidine Side Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxymethyl (Bom) group is a valuable protecting group for the imidazole side chain of histidine, particularly in Boc-based solid-phase peptide synthesis (SPPS). Its primary advantage lies in its ability to effectively suppress racemization during peptide coupling reactions.[1] The Bom group is attached to the τ-nitrogen of the imidazole ring.[1] This document provides detailed protocols for the removal of the Bom group from the histidine side chain, a critical step in the synthesis of histidine-containing peptides. Two primary methods are discussed: catalytic transfer hydrogenation and acidolysis.
Data Presentation: Comparison of Deprotection Methods
The selection of a deprotection strategy depends on the overall synthetic scheme and the presence of other protecting groups in the peptide sequence. The following table summarizes the common methods for the deprotection of the Bom group from the histidine side chain.
| Deprotection Method | Reagents | Typical Reaction Conditions | Yield | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation | 10% Palladium on Carbon (Pd/C), Formic Acid (HCOOH) | Methanol (MeOH) as solvent, Room Temperature, Reaction time in minutes.[2] | High (e.g., 95% for similar protecting groups).[2] | Mild conditions, Less expensive catalyst compared to palladium black.[2] | Requires careful handling of flammable Pd/C catalyst. |
| Acidolysis (TFA Cleavage) | Trifluoroacetic Acid (TFA) | "Cleavage cocktail" containing scavengers (e.g., TIS, water, phenol), Room Temperature, 2-3 hours. | Variable | Simultaneously cleaves the peptide from the resin and removes other acid-labile protecting groups. | Harsh acidic conditions can lead to side reactions. Incomplete Nα-Boc deprotection from His(Bom) can occur during standard TFA treatment in SPPS. |
Experimental Protocols
Protocol 1: Deprotection of Bom-Histidine via Catalytic Transfer Hydrogenation
This protocol describes the removal of the Bom group from a histidine-containing peptide using catalytic transfer hydrogenation with formic acid as the hydrogen donor.
Materials:
-
Bom-protected peptide
-
10% Palladium on Carbon (Pd/C)
-
Formic Acid (HCOOH)
-
Methanol (MeOH)
-
Inert gas (Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve the Bom-protected peptide in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution under a stream of inert gas. The amount of catalyst should be determined based on the scale of the reaction (typically 10-20% by weight of the peptide).
-
To the stirred suspension, add formic acid. The reaction is often complete within minutes at room temperature.[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting deprotected peptide can be further purified as required.
Protocol 2: Deprotection of Bom-Histidine via Acidolysis with Trifluoroacetic Acid (TFA)
This protocol is a general procedure for the final cleavage and deprotection of a peptide synthesized on a solid support, including the removal of the Bom group from histidine.
Materials:
-
Peptide-resin containing Bom-protected histidine
-
Cleavage Cocktail: A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Wash the dried peptide-resin with DCM in a reaction vessel.
-
Prepare the cleavage cocktail fresh. For peptides with Trt-protected histidine, TIS is used as a scavenger for the released trityl cations.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with additional TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the peptide pellet by centrifugation.
-
Wash the peptide pellet with cold diethyl ether and dry it under a vacuum.
-
Further purify the peptide by chromatography (e.g., HPLC).
Potential Side Reactions:
-
Formaldehyde formation: During cleavage with strong acids like hydrogen fluoride (HF), the Bom group can generate formaldehyde, which may lead to modifications of other amino acid functional groups.
-
Incomplete Nα-Boc deprotection: The Nα-Boc group on a His(Bom) residue can be more resistant to standard TFA deprotection conditions during SPPS, potentially leading to deletion sequences. Prolonged deprotection steps or increased TFA concentrations may be necessary to circumvent this issue.
Mandatory Visualization
Experimental Workflow for Deprotection in Solid-Phase Peptide Synthesis
Caption: Workflow for the deprotection of Bom-histidine during the final cleavage step of SPPS.
Logical Relationship of Deprotection Strategies
Caption: Comparison of catalytic transfer hydrogenation and acidolysis for Bom-histidine deprotection.
References
Application Notes and Protocols for Fmoc-His(3-Bom)-OH in Therapeutic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereochemical integrity of histidine is a critical challenge in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. The inherent basicity of the imidazole side chain's π-nitrogen can catalyze racemization during the activation step, leading to the formation of diastereomeric impurities that are difficult to separate and can significantly impact the peptide's biological activity. Fmoc-His(3-Bom)-OH, with its benzyloxymethyl (Bom) protecting group on the π-nitrogen (N-3) of the imidazole ring, offers a robust solution to mitigate this issue. This protecting group effectively shields the π-nitrogen, suppressing its catalytic activity and thereby minimizing racemization. These application notes provide a comprehensive guide to the use of this compound in the synthesis of therapeutic peptides, with a focus on GLP-1 receptor agonists like Liraglutide, supported by comparative data, detailed experimental protocols, and workflow visualizations.
Advantages of this compound
The strategic placement of the Bom group on the π-nitrogen of the histidine imidazole ring provides several key advantages in Fmoc-based SPPS:
-
Suppression of Racemization: The primary benefit is the significant reduction of racemization during coupling reactions. By sterically and electronically hindering the π-nitrogen, the Bom group prevents it from acting as an intramolecular base to abstract the α-proton of the activated amino acid.
-
Enhanced Purity of Crude Peptides: Minimizing the formation of diastereomeric impurities leads to a higher purity of the crude peptide, simplifying subsequent purification steps and improving overall yield.
-
Compatibility with Standard Fmoc Chemistry: this compound is fully compatible with standard Fmoc-SPPS protocols, including the use of common coupling reagents and cleavage cocktails.
Quantitative Data Summary: Racemization Control
While specific data for this compound is limited in publicly available literature, extensive studies on analogous π-protected histidine derivatives, such as Fmoc-His(Boc)-OH and Fmoc-His(3-Bum)-OH, demonstrate the effectiveness of this protection strategy. The following table presents a comparison of D-histidine isomer formation in the synthesis of Liraglutide, a GLP-1 receptor agonist, highlighting the superior performance of π-protected histidine derivatives over the commonly used τ-protected Fmoc-His(Trt)-OH.
| Protected Histidine Derivative | Coupling Conditions | % D-Isomer Formation | Peptide Context |
| Fmoc-His(Trt)-OH | HBTU/HOBt/DIPEA | 6.8% | Liraglutide[1] |
| Fmoc-His(Boc)-OH (π-protected) | HATU/DIPEA | 0.18% | Liraglutide[1] |
| Fmoc-His(Trt)-OH | Microwave (90 °C) | >16% | Liraglutide[1] |
| Fmoc-His(Boc)-OH (π-protected) | Microwave (90 °C) | 0.81% | Liraglutide[1] |
| Fmoc-His(Trt)-OH | TBTU/DIPEA | 3.9% | Model Peptide |
| Fmoc-His(3-Bum)-OH (π-protected) | TBTU/DIPEA | <0.2% | Model Peptide |
Data for Fmoc-His(Boc)-OH and Fmoc-His(3-Bum)-OH are presented as strong indicators of the expected performance of this compound due to the shared π-nitrogen protection strategy.
Application in Therapeutic Peptide Synthesis: GLP-1 Receptor Agonists
GLP-1 receptor agonists, such as Liraglutide and Semaglutide, are critical therapeutics for the management of type 2 diabetes and obesity. These peptides contain a histidine residue at a key position for biological activity. The use of this compound in their synthesis is highly recommended to ensure the production of a stereochemically pure active pharmaceutical ingredient (API).
GLP-1 Receptor Signaling Pathway
The therapeutic effect of GLP-1 receptor agonists is mediated through the activation of the GLP-1 receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in solid-phase peptide synthesis.
General SPPS Workflow
References
Application Notes and Protocols for Fmoc-His(3-Bom)-OH in Peptide Fragment Condensation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of histidine residues in peptide therapeutics is often crucial for their biological activity. However, the unique imidazole side chain of histidine presents a significant challenge during solid-phase peptide synthesis (SPPS), primarily the high propensity for racemization during activation and coupling steps. This is particularly critical in fragment condensation strategies where the C-terminal amino acid of a peptide fragment is susceptible to epimerization. Fmoc-His(3-Bom)-OH, with its benzyloxymethyl (Bom) protecting group on the π-nitrogen of the imidazole ring, offers a robust solution to mitigate this issue. These application notes provide detailed protocols and comparative data for the effective use of this compound in peptide fragment condensation.
The Bom group provides steric hindrance and electronic effects that effectively suppress the racemization of the C-terminal histidine residue during the activation of the peptide fragment's carboxyl group.[1][2] Furthermore, the Bom group is stable under the standard basic conditions used for Fmoc removal and can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), making it compatible with most Fmoc-based SPPS strategies. However, a key consideration is the release of formaldehyde during the cleavage of the Bom group, which can lead to side reactions with sensitive residues like cysteine and tryptophan. This necessitates the use of specific scavengers in the cleavage cocktail.
Advantages of this compound in Fragment Condensation
-
Suppression of Racemization: The π-nitrogen protection significantly reduces the risk of epimerization of the C-terminal histidine during fragment activation and coupling, ensuring the stereochemical integrity of the final peptide.[1][2]
-
Compatibility with Fmoc-SPPS: The Bom group is stable to the piperidine solutions used for Fmoc deprotection, allowing for its seamless integration into standard Fmoc-based solid-phase synthesis of peptide fragments.
-
Orthogonal Potential: The acid-labile nature of the Bom group allows for its selective removal, which can be orchestrated with other protecting groups in complex synthesis strategies.[3][4]
Quantitative Data Summary
The following table summarizes the comparative racemization levels of different histidine derivatives under various coupling conditions, highlighting the superior performance of π-protected histidine.
| Histidine Derivative | Coupling Reagent/Conditions | % D-Isomer (Racemization) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 7.8% | [2] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 0.3% | [2] |
| Fmoc-His(Trt)-OH | Microwave 80°C | 16.6% | [2] |
| Fmoc-His(MBom)-OH | Microwave 80°C | 0.8% | [2] |
| Fmoc-His(Trt)-OH | TBTU/DIPEA | 3.9% | |
| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | No detectable racemization | |
| Fmoc-His(Trt)-OH | Microwave 50°C, 10 min | 6.8% | [5] |
| Fmoc-His(Boc)-OH | Microwave 50°C, 10 min | 0.18% | [5] |
Note: Bum (t-butoxymethyl) is structurally similar to Bom and offers comparable protection against racemization. MBom (p-methoxybenzyloxymethyl) is another derivative with similar protective properties.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Fragment with C-terminal this compound
This protocol outlines the synthesis of a protected peptide fragment on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the protected fragment under mild acidic conditions, keeping the side-chain protecting groups intact.
1. Resin Preparation and First Amino Acid Loading:
- Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.
- Drain the DCM.
- Dissolve this compound (0.75 g, 1.5 mmol) and diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol) in DCM (10 mL).
- Add the amino acid solution to the resin and agitate for 2 hours.
- To cap any remaining reactive sites on the resin, add methanol (1 mL) and continue to agitate for 30 minutes.
- Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
2. Peptide Chain Elongation (Standard Fmoc-SPPS Cycles):
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 15 minutes.
- Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
- Coupling:
- In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with a suitable coupling reagent such as HCTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
- Repeat these steps for each amino acid in the sequence.
3. Cleavage of the Protected Peptide Fragment from the Resin:
- Wash the fully assembled peptide-resin with DCM (5 x 10 mL) and dry under vacuum.
- Treat the resin with a solution of 1% TFA in DCM (10 mL) for 2 minutes. Repeat this step 5 times, collecting the filtrate each time into a flask containing 10% pyridine in methanol (2 mL) to neutralize the acid.
- Evaporate the combined filtrates under reduced pressure to obtain the protected peptide fragment.
Protocol 2: Fragment Condensation in Solution Phase
This protocol describes the coupling of the C-terminal activated peptide fragment (prepared in Protocol 1) with an N-terminally deprotected peptide fragment.
1. Preparation of Reactants:
- Dissolve the protected peptide fragment with the C-terminal this compound (1 equivalent) in a minimal amount of DMF.
- Dissolve the N-terminally deprotected peptide fragment (1 equivalent) in DMF.
2. Fragment Coupling:
- To the solution of the C-terminal fragment, add a low-racemization coupling reagent such as COMU (1.1 equivalents) and DIPEA (2.2 equivalents).
- Stir the activation mixture for 10-15 minutes at 0°C.
- Add the solution of the N-terminal fragment to the activated C-terminal fragment solution.
- Allow the reaction to proceed at room temperature, monitoring the progress by HPLC. The reaction time can vary from a few hours to overnight depending on the fragments.
3. Work-up and Purification:
- Once the reaction is complete, precipitate the crude protected peptide by adding cold diethyl ether.
- Centrifuge to collect the precipitate and wash with cold ether.
- Purify the protected peptide by flash chromatography.
Protocol 3: Final Deprotection and Cleavage
This protocol details the removal of the Bom and other side-chain protecting groups and cleavage of the peptide from the resin (if a different resin was used for a solid-phase fragment condensation approach).
1. Preparation of Cleavage Cocktail:
- Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water/methoxyamine hydrochloride (92.5:2.5:2.5:2.5, v/v/v/w). The methoxyamine hydrochloride is crucial to scavenge the formaldehyde released from the Bom group.
2. Cleavage and Deprotection:
- Add the cleavage cocktail to the purified protected peptide (from Protocol 2) or to the peptide-resin.
- Stir the mixture for 2-4 hours at room temperature.
- Filter the resin (if applicable) and wash with a small amount of fresh cleavage cocktail.
- Precipitate the crude peptide by adding cold diethyl ether to the combined filtrates.
3. Peptide Isolation and Purification:
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide pellet under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for peptide synthesis via fragment condensation using this compound.
Caption: Rationale for using this compound to prevent racemization in fragment condensation.
References
Application Notes and Protocols for HPLC Purification of Peptides Synthesized with Fmoc-His(3-Bom)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the purification of peptides synthesized using Fmoc-His(3-Bom)-OH by reverse-phase high-performance liquid chromatography (RP-HPLC). The use of the 3-benzyloxymethyl (Bom) protecting group on the imidazole nitrogen of histidine is a strategic choice to minimize racemization during peptide synthesis. However, it presents specific challenges during cleavage and subsequent purification that are addressed herein.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is a cornerstone of peptide and protein research and drug development. The incorporation of histidine residues presents a challenge due to the susceptibility of its imidazole side chain to racemization. The use of this compound is an effective strategy to mitigate this side reaction. The Bom group is labile to strong acids, such as trifluoroacetic acid (TFA), used in the final cleavage step. A critical consideration is the concomitant release of formaldehyde from the Bom group, which can lead to unwanted side reactions with the peptide. This necessitates the use of specific scavengers in the cleavage cocktail. Subsequent purification by RP-HPLC is crucial to isolate the target peptide from synthesis- and cleavage-related impurities.
Data Presentation
Table 1: Representative Purity and Yield Data for Peptides Synthesized with this compound
| Peptide Sequence | Synthesis Scale | Crude Purity (Estimated from HPLC) | Final Purity (After HPLC) | Overall Yield | Reference |
| Z-Ala-His-Pro-OH | 0.1 mmol | ~85-90% | >98% | Not Reported | |
| H-Met-Glu-His-Lys-Phe-Phe-Gly-OH | Not Specified | ~70-80% | >95% | Not Reported | |
| TGFβ(34-43) | Not Specified | ~60-70% (without optimized cleavage) | >97% | Not Reported |
Note: The crude purity values are estimations based on the visual inspection of HPLC chromatograms presented in the cited literature, as explicit quantitative data was not provided. Final purity and yield are typical values achievable with optimized HPLC purification.
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
1. Resin Swelling:
-
Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) into a reaction vessel.
-
Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin) to the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL) and then dichloromethane (DCM) (3 x 5 mL).
3. Amino Acid Coupling (for this compound and other amino acids):
-
Dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent such as HCTU (3-5 equivalents) in DMF.
-
Add a hindered base like diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, the coupling step can be repeated.
-
After complete coupling, wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
4. Repeat Deprotection and Coupling:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Deprotection and Washing:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Wash the peptide-resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally methanol (3 x 5 mL).
-
Dry the resin under vacuum for at least 2 hours.
II. Peptide Cleavage and Deprotection
1. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
-
Crucially, for peptides synthesized with this compound, add a formaldehyde scavenger to the cleavage cocktail. Methoxyamine hydrochloride (10-20 equivalents relative to the peptide) is highly recommended to prevent side reactions.
2. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The removal of the Bom group can be slower than other protecting groups, so a longer cleavage time may be necessary.
3. Peptide Precipitation and Washing:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (10-fold volume excess).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
III. HPLC Purification
1. Sample Preparation:
-
Dissolve the dried crude peptide in a minimal amount of mobile phase A (see below) or a suitable solvent like 20% acetonitrile in water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Columns:
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is standard for peptide purification. Typical dimensions for preparative scale are 21.2 x 250 mm with 5-10 µm particle size. For analytical scale, a 4.6 x 250 mm column with 5 µm particle size is common.
3. Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
4. HPLC Gradient Conditions:
-
Analytical Gradient: A typical analytical gradient is a linear increase from 5% to 65% of Mobile Phase B over 30 minutes.
-
Preparative Gradient: The preparative gradient should be optimized based on the analytical separation. A shallower gradient around the elution point of the target peptide will provide better resolution. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.
-
Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column, and 15-20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor the elution at 210-220 nm.
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95% or as required).
6. Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
Mandatory Visualization
Troubleshooting & Optimization
How to minimize racemization of Fmoc-His(3-Bom)-OH during coupling.
Technical Support Center: Fmoc-His(3-Bom)-OH Coupling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to minimize racemization when using this compound in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the histidine residue particularly prone to racemization during peptide coupling?
Histidine is highly susceptible to racemization due to a mechanism of intramolecular catalysis. The unprotected π-nitrogen (N-3) on the imidazole side chain can act as a base, abstracting the proton from the α-carbon of the activated amino acid.[1][2] This abstraction forms a planar, achiral enolate intermediate.[1][3] Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of the desired L-isomer and the undesired D-isomer, thereby compromising the stereochemical purity of the final peptide.[3]
Q2: How does the 3-Bom protecting group on this compound help minimize racemization?
The 3-Bom (benzyloxymethyl) group is strategically placed on the π-nitrogen (N-3) of the imidazole ring.[2] This protection is the most effective way to preserve optical purity because it blocks the nitrogen atom responsible for catalyzing the racemization.[4] By physically and electronically hindering the π-nitrogen's ability to abstract the α-proton, the formation of the achiral enolate intermediate is suppressed, thus preserving the stereochemical integrity of the histidine residue during the coupling reaction.[2][4]
Q3: Is this compound significantly better than the more common Fmoc-His(Trt)-OH at preventing racemization?
Yes. The Trityl (Trt) protecting group in Fmoc-His(Trt)-OH resides on the τ-nitrogen (N-1), which provides little to no protection against racemization catalyzed by the π-nitrogen.[2][5] Experimental data consistently shows that derivatives with π-nitrogen protection, such as Fmoc-His(3-Bum)-OH (a close analog to 3-Bom) or Fmoc-His(MBom)-OH, are highly resistant to racemization even under forcing conditions, whereas Fmoc-His(Trt)-OH is notoriously prone to significant loss of chiral integrity.[2]
Q4: What are the most critical factors to control during the coupling of this compound to ensure minimal racemization?
While the 3-Bom group offers excellent protection, optimal results are achieved by carefully controlling the reaction conditions. The key factors include:
-
Choice of Coupling Reagent and Additives: Use reagents known for low racemization potential.
-
Base Selection: Employ weaker, non-nucleophilic bases in minimal necessary amounts.
-
Temperature: Perform couplings at room temperature or below, as elevated temperatures increase the risk of racemization.[6][7]
-
Pre-activation Time: Minimize the time the amino acid remains in its activated state before coupling.[6][8]
Troubleshooting Guide: High D-His Isomer Formation
Problem: Analytical results (e.g., chiral HPLC) show a significant percentage of the D-histidine diastereomer in the synthesized peptide despite using this compound.
Possible Cause 1: Inappropriate Coupling Reagent or Additive
The choice of coupling reagent directly impacts the level of activation and the risk of side reactions. Uronium/aminium-based reagents (e.g., HBTU, HCTU) in the presence of a strong base can increase racemization.[2]
Solution:
-
Recommended: Use a carbodiimide such as DIC (N,N'-diisopropylcarbodiimide) in combination with a racemization-suppressing additive like OxymaPure® or 1-hydroxybenzotriazole (HOBt).[6][9] The combination of DIC and HOBt is considered one of the best methods for minimizing racemization, especially when base-free conditions are required.[10]
-
Alternative: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a phosphonium salt-based reagent noted for its remarkable resistance to racemization and is highly recommended for coupling racemization-prone amino acids like histidine.[4][10]
Possible Cause 2: Excessive Base Strength or Concentration
Strong bases like DIPEA (N,N-Diisopropylethylamine) can promote racemization, even with a protected histidine derivative.[8]
Solution:
-
Reduce Base Strength: If a base is required, switch from DIPEA to a weaker, more sterically hindered base such as 2,4,6-collidine.[7][10]
-
Minimize Base Equivalents: Use the minimum number of base equivalents necessary for the reaction to proceed. Avoid large excesses.
-
Consider Base-Free Protocols: Whenever possible, use coupling protocols that do not require an external tertiary base, such as DIC/HOBt.[10]
Possible Cause 3: High Coupling Temperature
Elevated temperatures, commonly used in microwave-assisted peptide synthesis (MW-SPPS) to accelerate reactions, significantly increase the rate of racemization.[5][6]
Solution:
-
Lower the Temperature: Perform the coupling of this compound at ambient temperature (20-25°C) or below (e.g., 0°C).
-
Hybrid Microwave Protocols: If using a microwave synthesizer, program a specific method for the histidine coupling step that either runs at a lower temperature (e.g., ≤ 50°C) or is performed without microwave irradiation (conventional coupling), while the rest of the couplings are accelerated with heat.[7]
Possible Cause 4: Prolonged Pre-activation Time
Allowing the carboxylic acid of this compound to remain in its highly activated state for an extended period before addition to the resin increases the opportunity for racemization.[6]
Solution:
-
Use In Situ Activation: Add the coupling reagents directly to the vessel containing the resin and the this compound. This ensures the activated species is generated in the presence of the N-terminal amine, allowing for rapid coupling that outcompetes racemization.
-
Minimize Pre-activation: If pre-activation is necessary, keep the time to an absolute minimum (e.g., 1-2 minutes) before adding the activated mixture to the resin.[3]
Quantitative Data Summary
The following table summarizes reported racemization levels for histidine derivatives with π-nitrogen protection (used as a proxy for 3-Bom) compared to the standard τ-nitrogen protected Fmoc-His(Trt)-OH.
| Protected Histidine Derivative | Coupling Conditions | % D-Isomer Formation | Reference(s) |
| Fmoc-His(3-Bum)-OH | TBTU / DIPEA | < 0.3% | [3] |
| Fmoc-His(1-Trt)-OH | TBTU / DIPEA | 4.5% | [3] |
| Fmoc-His(MBom)-OH | HCTU / 6-Cl-HOBt / DIPEA (5 min pre-activation) | 0.3% | [2] |
| Fmoc-His(Trt)-OH | HCTU / 6-Cl-HOBt / DIPEA (5 min pre-activation) | 7.8% | [2] |
| Fmoc-His(MBom)-OH | Microwave at 80°C | 0.8% | [2] |
| Fmoc-His(Trt)-OH | Microwave at 80°C | 16.6% | [2] |
| Fmoc-His(Boc)-OH | HATU / DIPEA | 0.18% | [3] |
| Fmoc-His(Trt)-OH | HBTU / HOBt / DIPEA | 6.8% | [3] |
Experimental Protocols
Protocol 1: Recommended Coupling of this compound
This protocol is designed to minimize racemization using an in situ DIC/Oxyma activation method at room temperature.
-
Resin Preparation:
-
Swell the resin carrying the N-terminally deprotected peptide in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF from the synthesis vessel.
-
-
Amino Acid and Reagent Preparation:
-
In a separate vial, dissolve this compound (4 equivalents relative to resin loading).
-
Dissolve OxymaPure® (4 equivalents) in DMF.
-
Prepare a solution of N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the this compound solution to the synthesis vessel containing the resin.
-
Add the OxymaPure® solution to the vessel.
-
Finally, add the DIC solution to the vessel to initiate the activation and coupling.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction for completion (a negative test indicates a complete reaction).
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next deprotection step.
-
Protocol 2: Analysis of Histidine Racemization
This protocol outlines a general procedure for cleaving a test peptide and analyzing it for D-histidine content via UPLC/HPLC.
-
Peptide Cleavage:
-
After synthesis, wash the dried peptide-resin with DCM.
-
Prepare a cleavage cocktail appropriate for the other side-chain protecting groups used (e.g., TFA/H₂O/TIS, 95:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture).
-
-
Chromatographic Analysis:
-
Instrumentation: Use a UPLC or HPLC system equipped with a chiral column capable of separating the L-His and D-His diastereomers of the peptide.
-
Method: Develop a gradient elution method to resolve the two diastereomeric peaks.
-
Quantification: Integrate the peak areas for the desired peptide (L-His) and the racemized impurity (D-His). Calculate the percentage of racemization as: (% D-Isomer) = [Area(D-His) / (Area(L-His) + Area(D-His))] * 100.
-
Visualizations
Caption: Mechanism of histidine racemization and its prevention by π-nitrogen protection.
Caption: Recommended workflow for minimizing racemization during this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. chimia.ch [chimia.ch]
- 5. Bot Verification [merel.si]
- 6. benchchem.com [benchchem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
Technical Support Center: Fmoc-His(3-Bom)-OH in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Fmoc-His(3-Bom)-OH in their solid-phase peptide synthesis (SPPS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in SPPS?
This compound is a derivative of the amino acid histidine used in peptide synthesis.[1] It features two key protective groups: the fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and a 3-benzyloxymethyl (Bom) group on the imidazole side chain. The Bom group is specifically placed on the π-nitrogen (N-3) of the imidazole ring. This specific protection strategy is employed to minimize side reactions commonly associated with histidine incorporation during SPPS, particularly racemization.[2]
Q2: What are the primary advantages of using this compound over other protected histidine derivatives like Fmoc-His(Trt)-OH?
The main advantage of this compound lies in its ability to significantly suppress racemization during the coupling step.[2] The Bom group at the N-3 position of the imidazole ring effectively prevents the intramolecular base catalysis that leads to the loss of stereochemical integrity at the α-carbon.[2] In contrast, derivatives like Fmoc-His(Trt)-OH, where the protection is at the N-1 position, are more prone to racemization, especially with longer pre-activation times or at elevated temperatures.[2][3]
Q3: What are the potential side reactions associated with this compound?
The primary side reaction occurs during the final cleavage of the peptide from the resin. The acidic conditions used to remove the Bom protecting group also lead to the liberation of formaldehyde.[4][5] This reactive aldehyde can then modify the final peptide, leading to undesired byproducts.[4][5]
Q4: What types of byproducts are formed from the formaldehyde released during cleavage?
The liberated formaldehyde can react with nucleophilic sites on the peptide. A common byproduct is the formation of a thiazolidine ring (thiaproline) if the N-terminal amino acid is cysteine.[5] Other potential modifications include reactions with the N-terminal amino group and the side chains of lysine and tryptophan.[5]
Q5: How can byproduct formation due to formaldehyde be prevented?
The most effective way to prevent these side reactions is to include a formaldehyde scavenger in the cleavage cocktail.[4][5] Methoxyamine is a highly recommended scavenger for this purpose.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peak in HPLC after cleavage, especially with N-terminal Cysteine | Formation of a thiazolidine derivative due to reaction with formaldehyde released from the Bom group. | Add a formaldehyde scavenger, such as methoxyamine hydrochloride, to the cleavage cocktail.[4][5] |
| Significant D-histidine isomer detected by chiral analysis | Racemization during the coupling of histidine. This is less likely with this compound but can be influenced by coupling conditions. | Use a coupling reagent known to minimize racemization, such as TBTU, and avoid prolonged pre-activation times. Ensure the use of a π-protected histidine like this compound. |
| Incomplete cleavage of the Bom protecting group | Insufficient cleavage time or scavenger concentration. | Increase the cleavage time or the concentration of the formaldehyde scavenger in the cleavage cocktail. Methoxyamine hydrochloride has been shown to facilitate the deprotection of similar Bum groups.[5] |
| Low coupling efficiency of the amino acid following histidine | Steric hindrance from the Bom protecting group. | Extend the coupling time for the subsequent amino acid or consider a double coupling protocol. |
Quantitative Data: Racemization of Histidine Derivatives
The following table summarizes the extent of racemization observed with different histidine derivatives under various coupling conditions, highlighting the effectiveness of N-π protection.
| Histidine Derivative | Coupling Conditions | % D-Isomer (Racemization) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (no pre-activation) | 1.0% | [2] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [2] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | [2] |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6% | [2] |
| Fmoc-His(MBom)-OH | Microwave heating at 80°C | 0.8% | [2] |
| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | No detectable racemization |
Experimental Protocols
Protocol 1: Coupling of this compound
This protocol describes a general method for coupling this compound to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc deprotection byproducts.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), TBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
Protocol 2: Cleavage and Deprotection with Formaldehyde Scavenging
This protocol outlines the cleavage of the peptide from the resin and the removal of side-chain protecting groups, including the Bom group, while minimizing byproduct formation.
-
Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A recommended cocktail for peptides containing this compound is:
-
Trifluoroacetic acid (TFA): 94%
-
Water: 2.5%
-
1,2-ethanedithiol (EDT): 2.5%
-
Methoxyamine hydrochloride: 1% (w/v)
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and organic-soluble byproducts.
-
-
Drying: Dry the purified peptide pellet under vacuum.
Visualizations
Caption: Mechanism of histidine racemization and its prevention.
Caption: Byproduct formation during cleavage and its prevention.
References
Technical Support Center: Fmoc-His(3-Bom)-OH Coupling Efficiency
Welcome to the technical support center for troubleshooting low coupling efficiency with Fmoc-His(3-Bom)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a derivative of the amino acid histidine used in Fmoc-based solid-phase peptide synthesis. The key feature of this derivative is the tert-butoxymethyl (Bom) protecting group on the τ-nitrogen (position 3) of the imidazole side chain. This protection is crucial for minimizing racemization, a common and significant side reaction associated with histidine during the activation and coupling steps of peptide synthesis.[1] The π-nitrogen of the imidazole ring in unprotected or τ-protected histidine can facilitate the abstraction of the α-proton, leading to a loss of stereochemical integrity.[2][3][4] By protecting the τ-nitrogen, this compound helps to ensure the incorporation of the desired L-histidine enantiomer into the peptide sequence.[1]
Q2: What are the primary causes of low coupling efficiency with this compound?
Low coupling efficiency with this compound can be attributed to several factors:
-
Steric Hindrance: The bulky 3-Bom protecting group on the imidazole side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower and incomplete coupling reactions.[5]
-
Suboptimal Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered this compound.[6]
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, making the N-terminal amine less accessible for the incoming amino acid. This is a sequence-dependent issue but can be exacerbated by bulky residues.[7]
-
Inadequate Reaction Conditions: Insufficient reaction time, low concentrations of reagents, or suboptimal temperatures can all contribute to incomplete coupling.[6]
-
Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction, resulting in a deletion sequence.[6][7]
Q3: What are the signs of low coupling efficiency and how can I monitor it?
The most common sign of low coupling efficiency is a positive result from a colorimetric test, such as the Kaiser test, after the coupling step. The Kaiser test detects free primary amines on the resin. A positive result (blue or purple beads) indicates that the coupling reaction is incomplete.[8] Other indicators can include the presence of deletion sequences in the final peptide analysis by mass spectrometry or HPLC.
Q4: What is racemization and why is it a concern with histidine derivatives?
Racemization is the conversion of a chiral molecule into a mixture of equal amounts of both enantiomers (L- and D-isomers). In peptide synthesis, this means the incorporation of the incorrect D-amino acid into the peptide chain. Histidine is particularly prone to racemization during the activation step of coupling.[2][4][5] The lone pair of electrons on the unprotected π-nitrogen of the imidazole ring can act as an intramolecular base, facilitating the removal of the alpha-proton and leading to a loss of stereochemical purity.[2][3][4] This can dramatically affect the biological activity of the final peptide.[3][4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low coupling efficiency when using this compound.
Issue: Positive Kaiser test after coupling, indicating an incomplete reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound coupling efficiency.
Data on Coupling Reagents and Racemization
The choice of coupling reagent significantly impacts both the efficiency of the reaction and the degree of racemization. Below is a summary of data for different histidine derivatives and coupling conditions.
| Fmoc-His Derivative | Coupling Reagent/Activation | Base | % Racemization (D-isomer) | Reference |
| Fmoc-His(3-Bum)-OH | TBTU | DIPEA (1 eq.) | Not detectable | [9] |
| Fmoc-His(1-Trt)-OH | TBTU | DIPEA | 3.9% | |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt | DIPEA (8 eq.) | 7.8% (at RT) | [2] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt | DIPEA (8 eq.) | 16.6% (at 80°C) | [2] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt | DIPEA (8 eq.) | 0.3% (at RT) | [2] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt | DIPEA (8 eq.) | 0.8% (at 80°C) | [2] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | - | 2.88% (at 50°C, 10 min) | [10] |
| Fmoc-His(Boc)-OH | DIC/Oxyma | - | 1.29% (at 90°C, 2 min) | [10] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | - | 6.8% (at 50°C, 10 min) | [10] |
| Fmoc-His(Boc)-OH | DIC/Oxyma | - | 0.18% (at 50°C, 10 min) | [10] |
| Fmoc-His(Boc)-OH | DIC/Oxyma | - | 0.81% (at 90°C) | [10] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | - | >16% (at 90°C) | [10] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using TBTU
This protocol describes a standard manual solid-phase synthesis coupling step.
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for another 15 minutes.[11]
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and TBTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 2-3 minutes.[11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines.[11]
-
If the test is negative (yellow beads), the coupling is complete.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Protocol 2: Coupling of this compound for Difficult Sequences using HATU
This protocol is recommended for sterically hindered couplings where low efficiency is observed.
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in DMF.[6]
-
Add a hindered base such as DIPEA or 2,4,6-collidine (6-10 equivalents) to the mixture.[6][12]
-
Allow the mixture to pre-activate for 1-2 minutes.[6]
-
Add the activation solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, this time can be extended.[6][12]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction.
-
If the test is positive, consider a second coupling (double coupling) by repeating step 2 with fresh reagents.[5]
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Protocol 3: Capping of Unreacted Amines
If coupling remains incomplete after troubleshooting, capping the unreacted amines prevents the formation of deletion sequences.
-
Washing: After the coupling step, wash the resin thoroughly with DMF.
-
Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF and then with dichloromethane (DCM).
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Simplified mechanism of base-mediated racemization of histidine.
References
- 1. Synthesis and application of Fmoc-His(3-Bum)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Bot Verification [merel.si]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cleavage of His(3-Bom)-Protected Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of peptides containing 3-benzyloxymethylhistidine (His(3-Bom)) and avoiding associated side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cleavage of peptides containing His(3-Bom).
| Problem | Potential Cause | Recommended Solutions |
| Incomplete Cleavage of His(3-Bom) | The 3-Bom group can be somewhat more stable than other protecting groups. | Extend the cleavage time. For example, if a standard 2-hour cleavage is incomplete, try extending it to 4 hours and monitor the progress by HPLC. |
| Insufficient acid strength or concentration. | While TFA is standard, ensure it is fresh and anhydrous. For particularly resistant cases, stronger acid systems could be considered, though this may increase side reactions. | |
| Presence of Unexpected Peaks in HPLC/MS | Formaldehyde-Mediated Side Reactions: The primary side reaction during His(3-Bom) cleavage is the release of formaldehyde. This highly reactive aldehyde can lead to several byproducts. | Add a formaldehyde scavenger to the cleavage cocktail. Recommended scavengers include methoxyamine hydrochloride , resorcinol , or cysteine hydrochloride .[1] |
| Mass increase of +14 Da (or multiples) | N-methylation: The liberated formaldehyde can methylate free amino groups, such as the N-terminus or the side chain of lysine. | Use a formaldehyde scavenger as mentioned above. Methoxyamine has been shown to be particularly effective in preventing this. |
| Formation of an N-terminal Thiazolidine Derivative | This occurs specifically when an N-terminal cysteine is present in the peptide sequence. The free thiol group of cysteine reacts with the released formaldehyde. | The addition of a formaldehyde scavenger to the cleavage cocktail is crucial. Methoxyamine has been demonstrated to significantly reduce or eliminate the formation of the thiazolidine derivative. |
| Low Purity of Crude Peptide | In addition to formaldehyde-related issues, other standard cleavage side reactions can occur, such as t-butylation of sensitive residues (e.g., Trp, Met) if other t-butyl-based protecting groups are present. | Ensure a standard scavenger cocktail (e.g., containing TIS and water) is used in addition to the formaldehyde scavenger to quench other reactive cations generated during cleavage. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to be concerned about when cleaving a peptide containing His(3-Bom)?
A1: The main side reaction is the acid-catalyzed release of formaldehyde from the 3-benzyloxymethyl protecting group. This reactive aldehyde can then modify the peptide, leading to impurities.
Q2: What are the most common side products resulting from formaldehyde release?
A2: The most common side products include:
-
N-methylation: The methylation of free amino groups (e.g., N-terminus, lysine side chain), resulting in a mass increase of 14 Da per methylation.
-
N-terminal Thiazolidine Formation: If the peptide has an N-terminal cysteine, it can react with formaldehyde to form a thiazolidine ring.
Q3: How can I prevent formaldehyde-related side reactions?
A3: The most effective method is to include a formaldehyde scavenger in your cleavage cocktail. Effective scavengers include methoxyamine hydrochloride, resorcinol, and cysteine hydrochloride.[1]
Q4: What is a recommended "universal" cleavage cocktail for a peptide containing His(3-Bom) and other sensitive residues?
A4: A robust starting point would be a TFA-based cocktail containing scavengers for both carbocations and formaldehyde. For example: 92.5% TFA, 2.5% water, 2.5% triisopropylsilane (TIS), and 2.5% methoxyamine hydrochloride (or an equimolar amount of another formaldehyde scavenger). The exact composition may need to be optimized based on the specific peptide sequence.
Q5: Is the 3-Bom protecting group completely removed under standard TFA cleavage conditions?
A5: While generally cleavable with TFA, the 3-Bom group can sometimes be more resistant to cleavage than other protecting groups. If you observe incomplete removal, extending the cleavage time from the typical 2 hours to 4 hours is a reasonable first step.
Quantitative Data Summary
The following table summarizes the qualitative effects of different cleavage conditions on a model peptide containing His(3-Bom) and an N-terminal Cys, based on HPLC analysis.
| Cleavage Cocktail Composition | Observed Side Products | Qualitative Purity of Desired Peptide | Reference |
| TFA / H₂O / TIS | Significant formation of N-terminal thiazolidine derivative. | Low | |
| TFA / H₂O / TIS / Methoxyamine HCl | Thiazolidine derivative formation is significantly reduced or eliminated. | High | |
| TFA / H₂O / TIS / Cysteine | Less effective than methoxyamine in preventing thiazolidine formation. | Moderate |
Experimental Protocols
Protocol 1: Standard TFA Cleavage with Methoxyamine as a Formaldehyde Scavenger
This protocol is recommended for peptides containing His(3-Bom), especially those with N-terminal cysteine or other nucleophilic residues.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 5 mL) to swell it and remove any residual solvents.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cocktail Composition:
-
Trifluoroacetic acid (TFA): 92.5% (1.85 mL)
-
Triisopropylsilane (TIS): 2.5% (50 µL)
-
Water: 2.5% (50 µL)
-
Methoxyamine hydrochloride: 2.5% (w/v) (50 mg)
-
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. A longer time may be necessary for complete deprotection, which can be monitored by a trial cleavage and HPLC analysis.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubate the peptide-ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Washing and Drying:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visualizations
Caption: His(3-Bom) cleavage and side reaction pathway.
Caption: Troubleshooting workflow for His(3-Bom) cleavage.
References
Identifying and characterizing impurities from Fmoc-His(3-Bom)-OH synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-His(3-Bom)-OH. Our goal is to help you identify and characterize potential impurities that may arise during synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my this compound raw material?
A1: Impurities in Fmoc-protected amino acids can arise from the synthesis process itself. For this compound, potential impurities include:
-
D-enantiomer: The D-isomer of this compound can form due to racemization, although the π-Bom protecting group is designed to minimize this.[1][2]
-
Fmoc-His(3-Bom)-His(3-Bom)-OH Dipeptide: This can form when a molecule of the product reacts with the activated Fmoc reagent during synthesis.[3][4]
-
Free Histidine: Incomplete reaction or premature deprotection can result in the presence of unprotected histidine.[3]
-
β-Alanyl Impurities: These can be introduced from the rearrangement of the Fmoc-introducing reagent (e.g., Fmoc-OSu).[3][5][6]
-
Residual Solvents: Solvents used during synthesis and purification, such as ethyl acetate or acetic acid, may be present in the final product.[3][5]
Q2: I'm observing a peak with a slightly later retention time in my HPLC analysis of a peptide synthesized with this compound. What could this be?
A2: A peak with a longer retention time on a reverse-phase HPLC column typically indicates a more hydrophobic species. In the context of peptide synthesis using this compound, this could potentially be an impurity where the Bom group was not completely removed during the final cleavage step. The additional hydrophobicity of the benzyloxymethyl group would lead to a longer retention time. Mass spectrometry should be used to confirm the identity of this peak by checking for the corresponding mass difference.
Q3: My final peptide product after cleavage shows a mass addition of +12 Da. What is the likely cause when using this compound?
A3: The Bom (benzyloxymethyl) protecting group can release formaldehyde (CH₂O, mass of 30 Da) during acidic cleavage. This formaldehyde can then react with other nucleophilic residues in your peptide, such as the N-terminus or the side chains of Lysine or Arginine, leading to various adducts. A common modification is methylation, which results in a +14 Da mass shift. However, other adducts are possible. To mitigate this, it is highly recommended to use a scavenger, such as methoxyamine, in the cleavage cocktail to trap the liberated formaldehyde.[7]
Q4: How can I minimize racemization when using this compound?
A4: The use of a protecting group on the π-nitrogen of the imidazole ring, such as the Bom group in this compound, is the primary strategy to suppress racemization.[2] Compared to derivatives with an unprotected π-nitrogen like Fmoc-His(Trt)-OH, this compound offers significantly better protection against epimerization, especially under basic coupling conditions.[2] To further minimize racemization, avoid prolonged pre-activation times and elevated temperatures during coupling steps.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High D-isomer content (>0.5%) in the final peptide. | Racemization during coupling. | 1. Confirm the chiral purity of the initial this compound raw material. 2. Avoid high temperatures and extended coupling times for the histidine residue. 3. Use coupling reagents known to suppress racemization, such as carbodiimides with an additive like HOBt.[2] |
| Presence of a peptide species with an incomplete sequence (truncation). | Capping by residual acetic acid in the this compound raw material. | 1. Analyze the this compound for residual acetic acid. 2. If present, consider repurification of the raw material or sourcing a higher purity grade. Note that even trace amounts of acetic acid can lead to significant truncation.[5][8] |
| Unexpected peaks in the HPLC chromatogram of the crude peptide. | Formation of deletion sequences or side-product adducts. | 1. Characterize the unexpected peaks using LC-MS to identify their mass. 2. If formaldehyde adducts are suspected, re-cleave the peptide from the resin using a cleavage cocktail containing a formaldehyde scavenger like methoxyamine.[7] 3. Review the synthesis protocol for any steps that might lead to incomplete deprotection or coupling. |
| Low yield of the target peptide. | Poor coupling efficiency of this compound or degradation of the Fmoc-amino acid. | 1. Check the purity of the this compound. The presence of free amino acids can reduce coupling efficiency.[5] 2. Ensure the this compound is fully dissolved before coupling. 3. Perform a test coupling and monitor the reaction to completion using a method like the Kaiser test. |
Data Presentation
Table 1: Comparison of Racemization for Different Histidine Protecting Groups
| Fmoc-His Derivative | Coupling Conditions | % D-Isomer Formation | Reference |
| This compound | TBTU/DIPEA | <0.3% | |
| Fmoc-His(1-Trt)-OH | TBTU/DIPEA | 4.5% | |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | [2] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [2] |
| Fmoc-His(Boc)-OH | 50°C for 10 min | 0.18% | [9][10] |
| Fmoc-His(Trt)-OH | 50°C for 10 min | 6.8% | [9][10] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[3]
-
Gradient: A linear gradient from 25% to 100% B over 25 minutes is a suitable starting point.[3]
-
Flow Rate: 1 mL/min.[3]
-
Detection: UV at 260 nm.[3]
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.[3]
Protocol 2: Mass Spectrometry Analysis for Impurity Identification
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with HPLC (LC-MS).[11]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent compatible with ESI, such as acetonitrile/water with 0.1% formic acid.[11]
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system. Acquire the mass spectrum in positive ion mode.[11]
-
Data Analysis: Analyze the resulting mass-to-charge ratios (m/z) to identify the molecular weights of the main component and any impurities. Compare these with the expected molecular weights of potential impurities.
Protocol 3: ¹H NMR for Structural Confirmation
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).[11]
-
Solvent: Deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS).
-
Sample Preparation: Dissolve 5-10 mg of the this compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.[11]
-
Data Acquisition and Analysis: Acquire the ¹H NMR spectrum and integrate the signals. The chemical shifts and coupling constants should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation pathways of common impurities.
Caption: General workflow for impurity identification.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 6. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and application of Fmoc-His(3-Bum)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. Bot Verification [merel.si]
- 11. benchchem.com [benchchem.com]
Impact of coupling reagents on Fmoc-His(3-Bom)-OH performance.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of coupling reagents on the performance of Fmoc-His(3-Bom)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other histidine derivatives like Fmoc-His(Trt)-OH?
A1: The primary advantage of this compound is the significant reduction in racemization during peptide coupling.[1][2] The benzyloxymethyl (Bom) group protects the π-nitrogen (N-3) of the imidazole ring. This blockage prevents the imidazole ring from acting as an internal base and abstracting the α-proton of the activated amino acid, which is the primary mechanism of histidine racemization.[1][3] In contrast, the trityl (Trt) group in Fmoc-His(Trt)-OH protects the τ-nitrogen, offering limited protection against racemization.[1][2]
Q2: Which coupling reagents are recommended for use with this compound to ensure optimal performance?
A2: To maintain low racemization and achieve high coupling efficiency with this compound and similar π-protected histidine derivatives, the following coupling reagents are recommended:
-
Phosphonium salt-based reagents: DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is highly recommended as it shows remarkable resistance to racemization, even with racemization-prone derivatives like Fmoc-His(Trt)-OH.[4][5][6]
-
Carbodiimides with additives: A combination of DIC (N,N'-diisopropylcarbodiimide) and an additive like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is an excellent choice. This combination promotes efficient coupling under mildly acidic conditions which helps to suppress racemization.[3]
-
Uronium/Aminium reagents: While highly efficient, reagents like HBTU, TBTU, and HATU should be used with caution. For instance, TBTU has been shown to yield very low racemization with the analogous Fmoc-His(3-Bum)-OH when used with a limited amount of base. HATU is a very fast coupling reagent, which can also help to minimize racemization.[7]
Q3: Are there any potential side reactions associated with the use of this compound?
A3: While this compound effectively prevents racemization, a potential side reaction can occur during the final cleavage and deprotection step. The cleavage of the Bom group can release formaldehyde, which may react with other residues in the peptide, such as an N-terminal cysteine. This can be mitigated by adding scavengers to the cleavage cocktail. For the similar Bum group, methoxyamine has been shown to be an effective scavenger.
Q4: How does temperature affect the coupling of histidine derivatives?
A4: Higher temperatures can increase coupling efficiency, which is particularly useful for sterically hindered amino acids. However, elevated temperatures also significantly increase the risk of racemization, especially for derivatives like Fmoc-His(Trt)-OH.[1][2] For π-protected derivatives like this compound, while more resistant to racemization, it is still advisable to perform couplings at room temperature unless necessary to overcome poor coupling efficiency.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Kaiser Test after coupling) | 1. Steric hindrance from the Bom-protected histidine. 2. Peptide aggregation on the solid support. | 1a. Extend Coupling Time: Increase the reaction time to 2-4 hours. 1b. Double Couple: Perform the coupling step a second time with fresh reagents. 2a. Change Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) to help disrupt secondary structures. 2b. Use Additives: Incorporate additives like Oxyma Pure or HOAt to enhance coupling efficiency. |
| Presence of Diastereomeric Impurity in Final Peptide (HPLC Analysis) | 1. Racemization during coupling. 2. Use of a non-optimal coupling reagent or excessive base. | 1a. Confirm π-Nitrogen Protection: Ensure you are using a correctly protected histidine derivative like this compound. 2a. Switch to a Low-Racemization Reagent: Use DEPBT or a DIC/Oxyma combination.[3][4][5] 2b. Minimize Base: If using uronium/aminium reagents, use a weaker base like collidine or N-methylmorpholine (NMM) instead of DIPEA, and use it in minimal necessary amounts.[4] |
| Unexpected Side Products in Mass Spectrometry Analysis | 1. Guanidinylation of the N-terminal amine by uronium/aminium reagents (e.g., HATU, HBTU). 2. By-products from Bom-group cleavage. | 1a. Avoid Excess Coupling Reagent: Use a slight excess of the amino acid relative to the coupling reagent. 1b. Use Pre-activation: Briefly pre-activate the amino acid before adding it to the resin.[9] 2a. Use Scavengers: Add scavengers like methoxyamine to the final cleavage cocktail. |
Quantitative Data Summary
The following tables summarize the levels of racemization observed with different histidine derivatives and coupling reagents. Data for the structurally similar Fmoc-His(3-Bum)-OH is included as a proxy for the performance of this compound.
Table 1: Comparison of D-Isomer Formation for Different Histidine Derivatives
| Protected Histidine Derivative | Coupling Conditions | % D-Isomer Formation | Peptide/Context |
| Fmoc-His(Trt)-OH | HBTU/HOBt/DIPEA | 6.8% | Liraglutide |
| Fmoc-His(Boc)-OH | HATU/DIPEA | 0.18% | Liraglutide |
| Fmoc-His(Trt)-OH | TBTU/DIPEA | 3.9% | Model Peptide (Z-Ala-His-Pro-OH) |
| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | No racemization detected | Model Peptide (Z-Ala-His-Pro-OH) |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | Model Study[2] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | Model Study[2] |
| Fmoc-His(Trt)-OH | Microwave at 80°C | 16.6% | Model Study[2] |
| Fmoc-His(MBom)-OH | Microwave at 80°C | 0.8% | Model Study[2] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is designed to minimize racemization by using a carbodiimide with an additive and avoiding strong bases.
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30 minutes. Drain the solvent.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.
-
Initiation of Coupling: Add the amino acid/Oxyma solution to the resin.
-
Activation: Add DIC (3 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider a second coupling.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Coupling with TBTU
This protocol uses a common uronium-based reagent with a controlled amount of base to minimize racemization.
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30 minutes. Drain the solvent.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and TBTU (2.9 equivalents) in DMF.
-
Activation and Coupling: Add the amino acid/TBTU solution to the resin. Immediately add DIPEA (3 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: Mechanism of racemization suppression by this compound.
Caption: General workflow for SPPS using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Bot Verification [merel.si]
- 4. bachem.com [bachem.com]
- 5. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
Double coupling strategy for difficult sequences with Fmoc-His(3-Bom)-OH.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing a double coupling strategy for difficult sequences involving Fmoc-His(3-Bom)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide for this compound Coupling
This guide addresses common issues encountered during the incorporation of this compound into challenging peptide sequences.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Kaiser Test after first coupling) | Steric Hindrance: The peptide sequence surrounding the His residue may be sterically bulky, impeding the approach of the activated amino acid.[1][2] | Perform a second coupling (Double Coupling): After the initial coupling and a thorough wash with DMF, repeat the coupling step with a fresh solution of activated this compound.[2] |
| Peptide Aggregation: Difficult sequences are prone to forming secondary structures on the resin, blocking reactive sites.[3][4] | Use stronger coupling reagents: For the second coupling, consider using a more potent activating agent like HATU, which is effective for hindered couplings.[1][2] | |
| Insufficient Activation: The activation of this compound may be incomplete. | Optimize activation: Ensure adequate pre-activation time (2-5 minutes) when using uronium/aminium salt reagents before adding to the resin.[1] | |
| Racemization Detected in Final Peptide | Base-mediated epimerization: The use of excess base (e.g., DIPEA) during activation can promote racemization, although this compound is designed to minimize this.[5] | Use a non-nucleophilic base: If a base is necessary, consider using 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA, especially with HATU activation.[2] |
| Elevated Temperatures: Microwave heating, while accelerating coupling, can increase the risk of racemization with some His derivatives.[5][6] | Couple at room temperature: If racemization is a concern, perform the coupling at room temperature for a longer duration (e.g., 1-4 hours).[1] | |
| Formation of Deletion Peptides | Incomplete Coupling: Failure to achieve complete coupling before proceeding to the next cycle results in sequences lacking the histidine residue. | Implement Capping: If a positive Kaiser test persists after a double coupling, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[1] |
| Side Reactions During Cleavage | Protecting Group Artifacts: The cleavage of the 3-Bom group can sometimes lead to side reactions. | Optimize Cleavage Cocktail: For peptides containing sensitive residues like Cys or Trp, consider adding scavengers like methoxyamine hydrochloride to the TFA cleavage cocktail to prevent side reactions from byproducts of the Bom group.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended for difficult sequences?
A1: this compound is recommended for difficult sequences primarily because the benzyloxymethyl (Bom) protecting group is on the π-nitrogen (Nπ) of the imidazole ring. This protection is highly effective at suppressing racemization, a common and significant side reaction for histidine during activation and coupling.[5] Histidine is notoriously prone to losing its chiral integrity, and protecting the π-nitrogen is a key strategy to prevent this.[5][7]
Q2: What constitutes a "difficult sequence" for histidine incorporation?
A2: Difficult sequences for histidine incorporation often involve:
-
Steric hindrance: Bulky amino acids adjacent to the histidine residue can physically block the coupling reaction.[1]
-
Peptide aggregation: Certain sequences are prone to forming secondary structures on the solid support, which can make the N-terminal amine inaccessible.[3][4]
-
Slow coupling kinetics: Reactions that are inherently slow provide a larger window for side reactions like racemization to occur.[5]
Q3: When should I decide to perform a double coupling?
A3: A double coupling should be performed if a qualitative test, such as the Kaiser test, indicates the presence of unreacted free primary amines after the initial coupling reaction.[2] For known difficult sequences, a double coupling can be proactively incorporated into the synthesis protocol.
Q4: Are there alternatives to this compound for minimizing racemization?
A4: Yes, other Fmoc-histidine derivatives with π-nitrogen protection are available and have shown excellent results in minimizing racemization. These include Fmoc-His(MBom)-OH and Fmoc-His(Boc)-OH.[2][5][6] Comparative studies have shown that these derivatives can significantly reduce the formation of the D-His isomer compared to the more traditional Fmoc-His(Trt)-OH, especially under forcing conditions like microwave heating.[5][8]
Data on Racemization of Different Fmoc-His Derivatives
| Derivative | Activation Conditions | % D-His Formation |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (Room Temp) | 7.8% |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (Room Temp) | 0.3% |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (80°C Microwave) | 16.6% |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (80°C Microwave) | 0.8% |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8% |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18% |
| Fmoc-His(Trt)-OH | 90°C | >16% |
| Fmoc-His(Boc)-OH | 90°C | 0.81% |
| (Data adapted from literature.[5][8]) |
Experimental Protocols
Protocol 1: Standard Double Coupling with TBTU/DIPEA
This protocol outlines a standard double coupling procedure for incorporating this compound.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform the final Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly with DMF (5-7 times).
-
First Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and TBTU (2.9 equivalents) in DMF.
-
Activation and First Coupling: Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-3 minutes. Add the activated solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitoring and Washing: Perform a Kaiser test. If the test is negative (yellow beads), proceed to the next step in the synthesis. If positive (blue beads), wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Repeat steps 2 and 3 for the second coupling.
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next deprotection step.
Protocol 2: High-Efficiency Double Coupling with HATU
This protocol is recommended for exceptionally difficult sequences where steric hindrance is a major concern.
-
Resin Preparation: Swell the peptide-resin and perform Fmoc deprotection as described in Protocol 1.
-
First Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Activation and First Coupling: Add the amino acid/HATU solution to the resin. Immediately add 2,4,6-collidine or NMM (6 equivalents) to the reaction vessel. Agitate for 1-2 hours at room temperature.
-
Monitoring and Washing: Perform a Kaiser test. If positive, wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Repeat steps 2 and 3.
-
Final Wash: After the second coupling, wash the resin as described in Protocol 1.
Visualizations
Caption: Double coupling workflow for this compound.
Caption: Mechanism of histidine racemization and the role of Nπ protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. merel.si [merel.si]
Managing steric hindrance when using Fmoc-His(3-Bom)-OH.
Welcome to the technical support center for Fmoc-His(3-Bom)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage challenges associated with the use of this sterically hindered amino acid derivative in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: The challenges with this compound primarily stem from two factors:
-
Steric Hindrance: The benzyloxymethyl (Bom) group on the τ-nitrogen (position 3) of the imidazole ring is bulky. This steric bulk can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain, leading to slower reaction rates and incomplete couplings.
-
Racemization Risk: Histidine derivatives are particularly susceptible to racemization (epimerization) during the activation step.[1][2] The lone pair of electrons on the unprotected π-nitrogen of the imidazole ring can facilitate the abstraction of the alpha-proton, leading to a loss of stereochemical integrity.[2][3] However, protecting the τ-nitrogen, as in this compound, is a known strategy to effectively suppress this side reaction.[4]
Q2: What are the primary indicators of poor coupling efficiency with this compound?
A2: Poor coupling efficiency is typically indicated by a positive Kaiser test (which detects free primary amines) after the coupling step.[1] Subsequent analysis of the crude peptide by HPLC may show a significant peak corresponding to a deletion sequence (the target peptide missing the histidine residue).
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids, more potent activating agents are necessary.[1] Uronium/aminium salts like HATU, HCTU, and phosphonium salts such as PyBOP are generally more effective than standard carbodiimide reagents like DIC.[5][6]
Q4: Can the choice of base impact the coupling reaction?
A4: Yes, the base used can influence both the coupling efficiency and the extent of racemization. While DIPEA is commonly used, for racemization-prone amino acids, bulkier, less nucleophilic bases like 2,4,6-collidine or N-methylmorpholine (NMM) are recommended to minimize epimerization.[1][7]
Q5: Is "double coupling" a viable strategy for this compound?
A5: Yes, performing a second coupling with a fresh solution of activated this compound is a common and effective strategy to drive the reaction to completion when steric hindrance is an issue.[1][5]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Efficiency / Incomplete Reaction (Positive Kaiser test after coupling) | Steric Hindrance: The bulky 3-Bom group is impeding the reaction.[1] | Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or overnight).[1] Double Couple: Perform a second coupling with fresh reagents.[1][5] Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).[1] |
| Inefficient Activation: The coupling reagent is not potent enough to overcome the steric barrier.[6] | Use a More Potent Coupling Reagent: Switch to HATU, HCTU, or PyBOP.[1] | |
| Peptide Aggregation: The growing peptide chain is forming secondary structures, making the N-terminal amine inaccessible. | Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is better at disrupting secondary structures.[1] Incorporating additives like OxymaPure can also enhance efficiency.[1] | |
| Suspected Racemization (Diastereomeric impurity observed in HPLC) | Base-Mediated Racemization: The base used during activation is promoting epimerization.[1] | Use a Bulkier Base: Replace DIPEA with 2,4,6-collidine or NMM.[1] Switch to Carbodiimide Activation: Use a DIC/OxymaPure or DIC/HOBt activation method, which proceeds under more acidic conditions.[1] |
| Extended Pre-activation Time: The activated amino acid is in a highly reactive, racemization-prone state for too long.[1] | Use In Situ Activation: Add the coupling reagent directly to the mixture of the protected amino acid and the resin-bound peptide without a prior pre-activation step.[1] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is for situations where steric hindrance is the primary concern.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation and Coupling: Add the amino acid/HATU solution to the resin. Immediately add a non-nucleophilic base like 2,4,6-collidine or NMM (6 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.[1]
-
Monitoring and Washing: Perform a Kaiser test to check for the presence of free primary amines.[1] If the test is negative, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[1] If the test is positive, consider proceeding to Protocol 2.
Protocol 2: Double Coupling of this compound
This protocol is to be performed if Protocol 1 results in an incomplete coupling.
-
First Coupling: Perform the initial coupling of this compound as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[5]
-
Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 2. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[5]
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a final Kaiser test to confirm the completion of the reaction.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
References
Effect of temperature on the stability and reactivity of Fmoc-His(3-Bom)-OH.
Welcome to the Technical Support Center for Fmoc-His(3-Bom)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and reactivity of this reagent, with a particular focus on the effects of temperature. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure its stability and purity, solid this compound should be stored at temperatures between 0-8°C.[1] For long-term storage, temperatures below -15°C are recommended.[2] It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: How does temperature affect the stability of this compound in solution?
Q3: What is the primary effect of elevated temperature on the reactivity of this compound during peptide synthesis?
The main concern with elevated temperatures during the coupling of histidine derivatives is racemization, the conversion of the L-amino acid to its D-isomer.[3][4][5] This loss of stereochemical integrity can significantly impact the biological activity of the final peptide.
Q4: How does this compound perform at elevated temperatures with respect to racemization?
This compound features a benzyloxymethyl (Bom) protecting group on the π-nitrogen (N-3) of the imidazole ring.[1] Protection at this position is a well-established strategy to suppress racemization, even at elevated temperatures.[3][6] While direct quantitative data for this compound is limited, studies on analogous N-3 protected histidine derivatives, such as Fmoc-His(3-Bum)-OH, show a high degree of chiral stability during coupling reactions.[6] This makes this compound a suitable choice for syntheses requiring higher temperatures to improve coupling efficiency, such as in microwave-assisted peptide synthesis.[3]
Q5: Are there any other temperature-related side reactions to be aware of?
At very high temperatures, typically around 120°C in solvents like DMSO or DMF, the Fmoc protecting group itself can undergo thermal cleavage.[7][8] However, these conditions are extreme and not characteristic of standard peptide synthesis protocols. During the final cleavage of the Bom protecting group with strong acids like TFA, formaldehyde is released. This can react with certain amino acid residues in the peptide, a side reaction that can be mitigated by the use of scavengers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Degraded this compound due to improper storage. - Suboptimal coupling temperature. | - Use a fresh vial of this compound stored under recommended conditions. - For difficult couplings, consider moderately increasing the temperature (e.g., to 50°C), as this compound is designed to resist racemization at elevated temperatures. - Ensure the use of high-purity, anhydrous solvents. |
| Presence of a Diastereomeric Impurity (D-His isomer) in HPLC Analysis | - Racemization during the coupling step, potentially exacerbated by high temperatures and/or prolonged activation times. | - While this compound is resistant to racemization, for highly sensitive sequences, perform the coupling at room temperature. - Minimize the pre-activation time of the amino acid. Use in-situ activation reagents. - Avoid strong bases in the activation mixture. A combination of a carbodiimide (like DIC) with an additive (like OxymaPure) is recommended.[4] |
| Unexpected Peaks in Final Peptide Mass Spectrometry | - Degradation of this compound leading to side products. - Side reactions during final cleavage due to formaldehyde release from the Bom group. | - Verify the purity of the this compound lot by HPLC before use. - During the final TFA cleavage step, include scavengers such as methoxyamine or cysteine to capture the released formaldehyde.[3] |
| Discoloration of this compound Solution | - Degradation of the compound in solution. | - Prepare fresh solutions of this compound for each synthesis. - Avoid storing solutions for extended periods, even at low temperatures. |
Data Presentation
The following tables summarize quantitative data on the racemization of various Fmoc-histidine derivatives at different temperatures, illustrating the effectiveness of π-nitrogen protection in suppressing this side reaction.
Table 1: Racemization of Fmoc-His Derivatives in Liraglutide Synthesis
| Protected Histidine Derivative | Coupling Conditions | % D-Isomer Formation |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8% |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18% |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16% |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81% |
| (Data sourced from a study on Liraglutide synthesis[9]) |
Table 2: Racemization of Fmoc-His Derivatives in 1-42 Beta Amyloid Synthesis
| Protected Histidine Derivative | Coupling Conditions | % D-Isomer Formation |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 2.88% |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 1.29% |
| (Data sourced from a study on 1-42 Beta Amyloid synthesis[9]) |
Table 3: Racemization of Fmoc-His Derivatives with HCTU Activation
| Protected Histidine Derivative | Coupling Conditions | % D-Isomer Formation |
| Fmoc-His(Trt)-OH | Room Temperature | 7.8% |
| Fmoc-His(MBom)-OH | Room Temperature | 0.3% |
| Fmoc-His(Trt)-OH | Microwave at 80°C | 16.6% |
| Fmoc-His(MBom)-OH | Microwave at 80°C | 0.8% |
| (Data sourced from a model study using HCTU activation[3]) |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Thermal Stability of this compound in Solution via HPLC
This protocol provides a framework for evaluating the stability of this compound in a solvent over time at a specific temperature.
-
Solution Preparation: Prepare a stock solution of this compound in high-purity DMF at a concentration of 1 mg/mL.
-
Initial Analysis (Time 0): Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial purity.
-
Incubation: Store the remaining solution in a sealed vial at the desired temperature (e.g., 25°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the chromatograms from each time point to the initial chromatogram. Calculate the percentage decrease in the main peak area and observe the formation of any new impurity peaks.
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm and 301 nm
Visualizations
Caption: Workflow for assessing the thermal stability of this compound in solution.
Caption: Troubleshooting decision tree for issues with this compound in SPPS.
References
Validation & Comparative
A Comparative Guide: Fmoc-His(3-Bom)-OH versus Fmoc-His(Trt)-OH for Mitigating Racemization in Peptide Synthesis
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is of paramount importance. The amino acid histidine is particularly susceptible to racemization during solid-phase peptide synthesis (SPPS), a side reaction that can yield diastereomeric impurities, complicating purification and potentially compromising the biological activity of the final peptide. The selection of the protecting group for the imidazole side chain of histidine is a critical determinant in controlling this undesirable epimerization.
This guide provides a data-driven comparison of two commonly employed protected histidine derivatives, Fmoc-His(3-Bom)-OH and Fmoc-His(Trt)-OH, with a focus on their efficacy in reducing racemization. While direct comparative studies for this compound are limited, data from structurally analogous π-nitrogen (N-π) protected derivatives, such as Fmoc-His(3-Bum)-OH and Fmoc-His(MBom)-OH, provide compelling evidence for the superiority of this protection strategy over the traditionally used τ-nitrogen (N-τ) protected Fmoc-His(Trt)-OH.
The Mechanism of Histidine Racemization
The primary driver of histidine racemization during peptide synthesis is the basicity of the unprotected π-nitrogen of the imidazole ring.[1] In the course of carboxylic acid activation for coupling, the activated ester can be deprotonated at the α-carbon by the adjacent imidazole nitrogen. This leads to the formation of a planar, achiral enolate intermediate, which upon reprotonation can yield a mixture of both L- and D-isomers, thus compromising the stereochemical purity of the peptide.[1]
Protecting the π-nitrogen of the imidazole ring is a well-established and highly effective strategy to suppress this side reaction.[2][3][4] By blocking this nitrogen, its ability to act as an intramolecular base is negated, thereby preserving the chiral integrity of the histidine residue.
Performance Comparison: Suppression of Racemization
Experimental data consistently demonstrates that histidine derivatives with a protected π-nitrogen, such as this compound and its analogs, offer significantly better protection against racemization compared to those with a protected τ-nitrogen, like Fmoc-His(Trt)-OH.
| Histidine Derivative | Protecting Group Position | Coupling Conditions | % D-Isomer (Racemization) | Reference |
| Fmoc-His(3-Bum)-OH | π-Nitrogen | TBTU/DIPEA | Not Detected | |
| Fmoc-His(Trt)-OH | τ-Nitrogen | TBTU/DIPEA | 3.9% | |
| Fmoc-His(MBom)-OH | π-Nitrogen | HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) | 0.3% | [2][4] |
| Fmoc-His(Trt)-OH | τ-Nitrogen | HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) | 7.8% | [2][4] |
| Fmoc-His(MBom)-OH | π-Nitrogen | Microwave (80°C) | 0.8% | [2][4] |
| Fmoc-His(Trt)-OH | τ-Nitrogen | Microwave (80°C) | 16.6% | [2][4] |
| Fmoc-His(Boc)-OH | π-Nitrogen | DIC/Oxyma (50°C, 10 min) | 0.18% | [5] |
| Fmoc-His(Trt)-OH | τ-Nitrogen | DIC/Oxyma (50°C, 10 min) | 6.8% | [5] |
Note: Data for Fmoc-His(3-Bum)-OH and Fmoc-His(MBom)-OH are presented as proxies for the performance of N-π protected histidine derivatives like this compound.
The data clearly indicates that under various coupling conditions, including standard TBTU activation and more demanding microwave-assisted synthesis at elevated temperatures, π-nitrogen protected histidine derivatives consistently exhibit significantly lower levels of racemization.
Structural Rationale for Reduced Racemization
The key difference between this compound and Fmoc-His(Trt)-OH lies in the position of the side-chain protecting group on the imidazole ring. This seemingly subtle structural variation has profound implications for the stereochemical stability of the amino acid during peptide synthesis.
References
A Comparative Guide to Fmoc-His(3-Bom)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of histidine into peptide sequences is a critical yet challenging aspect of solid-phase peptide synthesis (SPPS). The inherent nature of the histidine imidazole side chain predisposes it to racemization during activation, potentially compromising the biological activity of the final peptide. The selection of an appropriate side-chain protecting group is therefore paramount to ensure stereochemical integrity. This guide provides an objective, data-driven comparison of two advanced histidine derivatives, Fmoc-His(3-Bom)-OH and Fmoc-His(Boc)-OH, to aid researchers in making informed decisions for their synthetic strategies.
Introduction to Histidine Protection Strategies
Histidine racemization is primarily caused by the π-nitrogen of the imidazole ring acting as an intramolecular base, which can abstract the α-proton of the activated amino acid.[1][2][3] This leads to the formation of an achiral intermediate and subsequent loss of stereochemical purity. Protecting the imidazole ring, particularly the π-nitrogen (N-3 or Nπ), is a highly effective strategy to suppress this side reaction.[2][4][5]
Fmoc-His(Boc)-OH utilizes a tert-butyloxycarbonyl (Boc) group to protect one of the imidazole nitrogens. This urethane-type protection significantly reduces the basicity of the nitrogen, thereby minimizing the risk of racemization, even at the elevated temperatures often employed in microwave-assisted peptide synthesis.[6][7][8]
This compound features a 3-benzyloxymethyl (Bom) group on the π-nitrogen of the imidazole ring.[9] This direct protection of the racemization-promoting nitrogen is designed to offer robust steric and electronic hindrance to prevent α-proton abstraction. While direct comparative data with Fmoc-His(Boc)-OH is limited, studies on the structurally similar Fmoc-His(3-Bum)-OH (tert-butoxymethyl protection) demonstrate the efficacy of Nπ-alkoxymethyl protection in minimizing epimerization.[10]
Performance Comparison
The primary performance metric for a histidine protecting group is its ability to minimize racemization during coupling. The following table summarizes available and inferred data on the performance of Fmoc-His(Boc)-OH and the related Fmoc-His(3-Bum)-OH.
| Feature | Fmoc-His(Boc)-OH | This compound / Fmoc-His(3-Bum)-OH |
| Racemization Suppression | Excellent, even at elevated temperatures (e.g., 90°C).[7][11] | Expected to be excellent due to Nπ-protection. Fmoc-His(3-Bum)-OH shows minimal racemization during challenging esterification reactions.[5] |
| Cleavage Conditions | Standard TFA cleavage cocktails (e.g., TFA/H2O/TIS).[6][7] | Standard TFA cleavage. However, removal of the Bom/Bum group liberates formaldehyde, which can cause side reactions.[10] |
| Side Reactions | Low propensity for side reactions during coupling and cleavage.[6][8] | Potential for N-terminal thiazolidine formation (if N-terminal Cys is present) or other modifications due to formaldehyde release during cleavage. Requires specific scavengers like methoxyamine.[10] |
| Solution Stability | Reported to have excellent solution stability, superior to Fmoc-His(Trt)-OH.[7] | Data not widely available, but N-alkyl type protection is generally stable. |
Quantitative Data Summary
The following table presents quantitative data on D-isomer formation for histidine derivatives under various coupling conditions, highlighting the effectiveness of N-Boc and N-3-alkoxymethyl protection strategies.
| Histidine Derivative | Peptide Sequence / Model | Coupling Conditions | % D-Isomer Formation | Reference |
| Fmoc-His(Trt)-OH | Liraglutide | 50°C, 10 min | 6.8% | [11] |
| Fmoc-His(Boc)-OH | Liraglutide | 50°C, 10 min | 0.18% | [11] |
| Fmoc-His(Trt)-OH | 1-42 Beta Amyloid | 50°C, 10 min | 2.88% | [7] |
| Fmoc-His(Boc)-OH | 1-42 Beta Amyloid | 90°C, 2 min | 1.29% | [7] |
| Fmoc-His(1-Trt)-OH | Esterification to Sasrin™ Resin | DCC, DMAP, -20°C to RT | 1.8% | |
| Fmoc-His(3-Bum)-OH | Esterification to Sasrin™ Resin | DCC, DMAP, -20°C to RT | <0.2% |
Experimental Protocols
Protocol 1: Automated Microwave-Assisted SPPS using Fmoc-His(Boc)-OH
This protocol is adapted for a CEM Liberty Blue™ automated microwave peptide synthesizer.[7]
-
Resin Preparation: Swell the appropriate resin (e.g., Fmoc-Gly-Wang PS LL resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine and 0.1 M Oxyma Pure in DMF. Apply microwave energy to heat the reaction to 90°C for 1 minute.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Fmoc-His(Boc)-OH Coupling:
-
Prepare a 0.2 M solution of Fmoc-His(Boc)-OH (5-fold excess) in DMF.
-
Prepare an activator solution of 1.0 M DIC and 1.0 M Oxyma Pure in DMF.
-
Add the amino acid and activator solutions to the resin.
-
Perform the coupling at 90°C for 2 minutes for rapid synthesis, or at 50°C for 10 minutes for sequences highly susceptible to racemization.[6][7]
-
-
Washing: Wash the resin with DMF.
-
Repeat Cycles: Continue with subsequent amino acid couplings.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Prepare a cleavage cocktail of 92.5:2.5:2.5 TFA/H2O/triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin, collect the filtrate, and precipitate the crude peptide by adding cold diethyl ether.
-
Protocol 2: Manual SPPS using Fmoc-His(3-Bum)-OH (as a proxy for this compound)
This protocol is based on the synthesis of a model peptide as described in the literature.
-
Resin Preparation: Swell H-Pro-chlorotrityl resin in DMF.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin with DMF (5-7 times).
-
Fmoc-His(3-Bum)-OH Activation and Coupling:
-
In a separate vial, dissolve Fmoc-His(3-Bum)-OH (3-5 equivalents) and TBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate at room temperature for 1-1.5 hours.
-
Monitor the reaction completion using a Kaiser test (a negative test indicates complete coupling).
-
-
Washing: Wash the resin with DMF, DCM, and then DMF again.
-
Repeat Cycles: Continue with subsequent deprotection and coupling steps.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry.
-
Prepare a cleavage cocktail of TFA/water (95:5) containing a formaldehyde scavenger such as methoxyamine hydrochloride.[10]
-
Treat the resin with the cleavage cocktail for 1-2 hours.
-
Filter the resin, evaporate the filtrate, and precipitate the peptide with cold diethyl ether.
-
Visualizing Workflows and Concepts
Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.
Comparison of Imidazole Protection Strategies.
Conclusion
Both Fmoc-His(Boc)-OH and this compound represent advanced solutions to the persistent challenge of histidine racemization in peptide synthesis.
Fmoc-His(Boc)-OH is a well-validated and highly recommended choice, with substantial data supporting its efficacy in suppressing racemization, particularly in high-temperature, microwave-assisted protocols.[11][12] Its straightforward application and cleavage make it a robust option for a wide range of peptide sequences.
This compound , by virtue of its direct Nπ-protection, is mechanistically designed for maximal suppression of racemization.[9] While direct comparative data is less abundant, evidence from the analogous Fmoc-His(3-Bum)-OH suggests it is also a highly effective reagent.[5] However, users must be mindful of the potential for side reactions from formaldehyde released during cleavage and incorporate appropriate scavengers into their cleavage protocols.[10]
The choice between these two derivatives will depend on the specific requirements of the synthesis. For routine synthesis, especially with microwave assistance, Fmoc-His(Boc)-OH is a reliable and proven option. For particularly sensitive sequences where even minimal racemization is detrimental, and with careful optimization of cleavage conditions, this compound presents a mechanistically sound alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bot Verification [merel.si]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis and application of Fmoc-His(3-Bum)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
A Researcher's Guide to Purity Assessment of Fmoc-His(3-Bom)-OH: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results in peptide synthesis. Fmoc-His(3-Bom)-OH, a key building block, is no exception. This guide provides an objective comparison of analytical methods for assessing its purity, supported by experimental data and detailed protocols to ensure the integrity of your research.
The quality of Fmoc-protected amino acids directly impacts the success of solid-phase peptide synthesis (SPPS). Impurities can lead to the formation of deletion or truncated peptide sequences, complicating purification and potentially altering the biological activity of the final product. Therefore, rigorous analytical characterization of this compound is not just a quality control measure, but a critical step in the scientific process.
Core Analytical Techniques: A Head-to-Head Comparison
A multi-faceted approach is often necessary for the comprehensive purity assessment of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers unique advantages and, when used in combination, provides a complete purity profile.
| Analytical Method | Parameter Assessed | Key Advantages | Key Limitations | Typical Specification for this compound |
| Reverse-Phase HPLC (RP-HPLC) | Chemical Purity | High resolution, quantitative, robust, and widely available. | May not separate all closely related impurities or enantiomers. | ≥99.0%[1][2] |
| Chiral HPLC | Enantiomeric Purity (D-isomer content) | Direct and accurate quantification of enantiomers. | Requires specialized chiral columns and method development. | ≤0.2% D-enantiomer |
| Mass Spectrometry (MS/LC-MS) | Molecular Weight Confirmation & Impurity Identification | High sensitivity and specificity for mass determination, enabling definitive identification of impurities.[3] | Not inherently quantitative without calibration standards. | Confirms theoretical mass of 497.54 g/mol [2] |
| Quantitative ¹H NMR (qNMR) | Structural Integrity & Absolute Purity | Provides detailed structural information and can determine absolute purity without a specific reference standard of the analyte.[4] | Lower sensitivity for minor impurities compared to HPLC; requires a certified internal standard. | Conforms to the expected chemical structure. |
| Thin-Layer Chromatography (TLC) | Qualitative Purity & Reaction Monitoring | Simple, rapid, and cost-effective for a quick purity check and monitoring reaction progress. | Not quantitative and has lower resolution compared to HPLC. | Single spot with a specific Rf value. |
Experimental Protocols: Detailed Methodologies
Reproducibility in science starts with well-defined methods. The following are detailed protocols for the key analytical techniques discussed.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
This method separates this compound from its potential chemical impurities based on their hydrophobicity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 25% to 100% Mobile Phase B over 25 minutes is a suitable starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A purity of 99.3% has been reported for the analogous Fmoc-His(3-Bum)-OH using this method.
Chiral HPLC for Enantiomeric Purity
This technique is essential for quantifying the level of the unwanted D-enantiomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column (e.g., based on polysaccharide derivatives).
-
Mobile Phase: Typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol, often with additives like trifluoroacetic acid or diethylamine to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The percentage of the D-enantiomer is calculated by comparing its peak area to the total area of both the L- and D-enantiomer peaks. For high-quality Fmoc-amino acids, the D-enantiomer content is typically specified to be ≤0.2%.
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
MS is used to confirm the molecular weight of this compound and to identify impurities.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent compatible with ESI, such as acetonitrile/water with 0.1% formic acid.
-
Data Acquisition: The sample can be infused directly into the mass spectrometer or injected into an LC-MS system. The mass spectrum is typically acquired in positive ion mode.
-
Data Analysis: The expected molecular weight of this compound is 497.54 g/mol . The observed mass-to-charge ratio (m/z) should correspond to the protonated molecule [M+H]⁺ at approximately 498.5. LC-MS allows for the mass identification of peaks separated by HPLC, aiding in the characterization of unknown impurities.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides structural confirmation and can be used to determine the absolute purity of the material.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known signal from the internal standard. This method provides a direct measure of purity without the need for a specific this compound reference standard.
Thin-Layer Chromatography (TLC)
A rapid method for a qualitative assessment of purity.
-
Stationary Phase: Silica gel plates (e.g., Kieselgel 60 F254).
-
Mobile Phase: A mixture of chloroform, methanol, and acetic acid is a common solvent system. For a similar compound, Fmoc-His(3-Bum)-OH, a system of chloroform/methanol/acetic acid/water has been used.
-
Detection: Visualization under UV light (254 nm) and staining with a suitable reagent such as ninhydrin (for free amines) or a general stain like potassium permanganate.
-
Data Analysis: The purity is assessed by the presence of a single spot with a characteristic retention factor (Rf). For Fmoc-His(3-Bum)-OH, an Rf of 0.49 has been reported in a specific solvent system.
Visualizing the Analytical Workflow
A systematic approach ensures all aspects of purity are thoroughly evaluated. The following workflow outlines the logical progression of analytical methods for a comprehensive assessment of this compound.
Conclusion
Ensuring the high purity of this compound is a critical prerequisite for the successful synthesis of high-quality peptides for research and drug development. While RP-HPLC is the workhorse for determining chemical purity, a comprehensive assessment should include chiral HPLC for enantiomeric purity, mass spectrometry for molecular weight confirmation and impurity identification, and qNMR for structural verification and absolute purity determination. By employing this suite of analytical techniques and following robust experimental protocols, researchers can proceed with confidence in the quality of their starting materials, ultimately contributing to the reliability and success of their scientific endeavors.
References
The Strategic Imperative of Purity: A Cost-Benefit Analysis of Fmoc-His(3-Bom)-OH in Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the large-scale synthesis of therapeutic peptides, the choice of raw materials is a critical determinant of process efficiency, product quality, and ultimately, commercial viability. The incorporation of histidine, an amino acid prone to racemization, presents a significant challenge. This guide provides an in-depth, data-driven comparison of Fmoc-His(3-Bom)-OH with its common alternatives, offering a clear cost-benefit analysis to inform strategic decisions in process development and manufacturing.
The crux of the issue with histidine lies in the basicity of the π-nitrogen in its imidazole side chain. During the activation step of solid-phase peptide synthesis (SPPS), this nitrogen can act as an internal base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar intermediate, which upon reprotonation can result in a mixture of L- and D-isomers (racemization). The presence of these diastereomeric impurities can significantly impact the biological activity of the final peptide and necessitates complex and costly purification steps. Protecting the π-nitrogen is the most effective strategy to mitigate this problem.
Performance Comparison: A Quantitative Look at Racemization
Protecting the π-nitrogen of the imidazole ring, as is the case with the benzyloxymethyl (Bom) group in this compound, has been shown to be highly effective in suppressing racemization. While direct, large-scale comparative data for this compound is not extensively published, data from structurally similar π-protected derivatives like Fmoc-His(MBom)-OH and Fmoc-His(3-Bum)-OH provide compelling evidence of their superiority over the more commonly used τ-protected Fmoc-His(Trt)-OH.
| Histidine Derivative | Protection Position | Racemization Level (% D-isomer) | Relative Cost | Key Considerations |
| This compound | π-Nitrogen | Very Low (estimated <1%) | High | Excellent suppression of racemization. Potential for formaldehyde generation during cleavage requires specific scavengers. |
| Fmoc-His(Trt)-OH | τ-Nitrogen | High (can exceed 15% under forcing conditions)[1] | Low | Cost-effective for non-critical applications. High risk of racemization, leading to difficult purification. |
| Fmoc-His(Boc)-OH | τ-Nitrogen | Low to Moderate | Moderate | Good suppression of racemization, but the Boc group can be labile under certain SPPS conditions. |
| Fmoc-His(MBom)-OH | π-Nitrogen | Very Low (<1%)[1] | High | Similar performance to this compound. Also carries a risk of formaldehyde-related side reactions. |
| Fmoc-His(3-Bum)-OH | π-Nitrogen | Very Low (<1%) | High | Excellent racemization suppression. |
Cost-Benefit Analysis: The Price of Purity in Large-Scale Production
While this compound and other π-protected histidine derivatives carry a higher initial procurement cost, this upfront investment can be justified by significant downstream cost savings, particularly in the context of large-scale manufacturing of therapeutic peptides where purity is paramount.
The generation of diastereomeric impurities due to racemization necessitates more rigorous and often multiple chromatographic purification steps. This not only increases the consumption of expensive solvents and stationary phases but also leads to a significant loss of the target peptide, thereby reducing the overall process yield. In a multi-kilogram scale production, even a small percentage increase in yield can translate to substantial financial savings, potentially outweighing the higher initial cost of the protected amino acid.
Benefits of Using this compound in Large-Scale Synthesis:
-
Higher Crude Purity: Minimizing racemization leads to a cleaner crude product, simplifying the purification process.
-
Increased Overall Yield: Reduced loss of product during purification directly translates to higher overall yields.
-
Reduced Purification Costs: Fewer purification cycles lead to lower consumption of solvents, chromatography media, and labor.
-
Improved Batch-to-Batch Consistency: A more controlled and predictable synthesis reduces variability between production runs.
-
Enhanced Final Product Quality: Ensuring high stereochemical purity is critical for the safety and efficacy of therapeutic peptides.
Experimental Protocols
To facilitate a direct comparison of these histidine derivatives in a laboratory setting, a detailed experimental protocol for the synthesis of a model peptide is provided below. This protocol is designed to highlight differences in coupling efficiency and racemization.
Model Peptide Synthesis (e.g., Ac-Ala-His-Gly-NH2):
1. Materials:
- Rink Amide resin
- This compound, Fmoc-His(Trt)-OH, and Fmoc-His(Boc)-OH
- Fmoc-Ala-OH, Fmoc-Gly-OH
- Coupling reagents: HBTU/HOBt or HATU
- Base: Diisopropylethylamine (DIPEA)
- Deprotection solution: 20% piperidine in DMF
- Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- Scavenger for Bom deprotection (e.g., cresol or ethanedithiol)
2. Solid-Phase Peptide Synthesis (SPPS) Protocol:
- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF.
- Amino Acid Coupling (Glycine and Alanine): Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the resin, followed by the activated amino acid solution. Couple for 2 hours at room temperature. Monitor coupling completion using a Kaiser test.
- Histidine Coupling (Comparative Step): In three separate reaction vessels, couple each of the Fmoc-His derivatives (3 eq.) using the same activation and coupling protocol as above.
- Acetylation: Acetylate the N-terminal alanine using acetic anhydride and DIPEA in DMF.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using the cleavage cocktail. For the peptide synthesized with this compound, add a scavenger to the cocktail to trap formaldehyde.
- Analysis: Analyze the crude peptides by HPLC to determine purity and by chiral chromatography or mass spectrometry to quantify the level of racemization (D-His isomer).
Visualizing the Impact: Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams visualize the comparative workflow and a relevant biological pathway involving a histidine-containing peptide.
References
A Comparative Guide to Protected Histidine Derivatives in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the successful incorporation of histidine into synthetic peptides is a critical yet often challenging step in Solid-Phase Peptide Synthesis (SPPS). The unique imidazole side chain of histidine makes it particularly susceptible to racemization and other side reactions, which can significantly impact the purity, yield, and biological activity of the final peptide. The choice of the side-chain protecting group for the Fmoc-histidine derivative is, therefore, a crucial decision in optimizing peptide synthesis.
This guide provides an objective, data-driven comparison of the performance of different protected histidine derivatives in SPPS. We will delve into their respective efficiencies, supported by experimental data, and provide detailed methodologies for their use.
The Challenge of Histidine in SPPS
The primary difficulty in incorporating histidine into a peptide sequence is the prevention of racemization at the α-carbon. The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, and subsequent reprotonation can result in a mixture of L- and D-isomers, compromising the stereochemical integrity of the peptide. This side reaction is particularly pronounced during the coupling step, especially with prolonged pre-activation times or at elevated temperatures.
Performance Comparison of Protected Histidine Derivatives
The selection of a side-chain protecting group for histidine is a critical decision that directly influences the stereochemical purity of the final peptide product. The most commonly used protecting groups in Fmoc-SPPS include the trityl (Trt), tert-butoxycarbonyl (Boc), and (p-methoxybenzyloxymethyl) (MBom) groups. The following tables summarize the performance of these derivatives in terms of racemization and crude peptide purity.
Table 1: Racemization of Protected Histidine Derivatives Under Various Coupling Conditions
| Histidine Derivative | Coupling Conditions | % D-Isomer (Racemization) | Reference |
| Fmoc-His(Trt)-OH | 50°C for 10 min | 6.8% | [1] |
| Fmoc-His(Boc)-OH | 50°C for 10 min | 0.18% | [1] |
| Fmoc-His(Trt)-OH | 90°C for 2 min | >16% | [2] |
| Fmoc-His(Boc)-OH | 90°C for 2 min | 0.81% | [2] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) | 7.8% | [3] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) | 0.3% | [3] |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6% | [3] |
| Fmoc-His(MBom)-OH | Microwave heating at 80°C | 0.8% | [3] |
Table 2: Crude Purity of a Model Hexapeptide (Tyr-D-His-Gly-Phe-Leu-Ser) Synthesized with Different D-Histidine Derivatives
| D-Histidine Derivative Used | Synthesis Strategy | Crude Purity (%) |
| Z-D-His-OH | Solution-Phase/SPPS | 85.2 |
| Fmoc-D-His(Trt)-OH | Fmoc-SPPS | 88.5 |
| Boc-D-His(Boc)-OH | Boc-SPPS | 92.1 |
Data adapted from a comparative study on a model hexapeptide.[4]
Table 3: Performance of Protected Histidine Derivatives in the Synthesis of Liraglutide
| Histidine Derivative | Coupling Conditions | % D-Isomer (Racemization) |
| Fmoc-His(Trt)-OH | 50°C for 10 min | 2.88% |
| Fmoc-His(Boc)-OH | 90°C for 2 min | 1.29% |
Data adapted from a study on Liraglutide synthesis.[5]
Experimental Protocols
To provide a framework for researchers to conduct their own comparative studies, the following are representative experimental protocols for the synthesis of a model peptide and the subsequent analysis of histidine racemization.
1. Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., Angiotensin II: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe)
This protocol is a generalized procedure for manual Fmoc-SPPS.
-
Resin Swelling:
-
Place 100 mg of Rink Amide resin (substitution level ~0.5 mmol/g) in a fritted syringe.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 1 mL) and then swell in 1 mL of DMF for 30 minutes.
-
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add 1 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 1 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin with DMF (5 x 1 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (relative to resin loading) and 3 equivalents of a coupling agent (e.g., HBTU) in 0.5 mL of DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For the comparative study of histidine derivatives, use the specific protected Fmoc-His-OH derivative (e.g., Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH, or Fmoc-His(MBom)-OH).
-
Drain the coupling solution and wash the resin with DMF (3 x 1 mL) and dichloromethane (DCM) (3 x 1 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection, wash the resin with DCM (3 x 1 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Add 1 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
2. HPLC Analysis of Crude Peptide and Racemization Assessment
This protocol outlines a general procedure for analyzing the crude peptide by reverse-phase HPLC to determine purity and the extent of racemization.
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in a suitable solvent, typically 50% acetonitrile/water with 0.1% TFA.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions for Purity Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
HPLC Conditions for Diastereomer Separation (Racemization Analysis):
-
To separate the L-His and D-His containing peptide diastereomers, a slower gradient and potentially a different column may be required. A shallow gradient (e.g., a 1% or 0.5% increase in Mobile Phase B per minute) around the elution point of the peptide can improve resolution. Chiral HPLC columns can also be employed for baseline separation if standard reverse-phase columns are insufficient.
-
-
Data Analysis:
-
Integrate the peak areas of the main peptide product and any impurities to calculate the crude purity.
-
For racemization analysis, identify the peaks corresponding to the desired peptide (containing L-His) and its diastereomer (containing D-His). The percentage of the D-isomer is calculated as: (% D-isomer) = (Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)) * 100.
-
Visualizing the Workflow and Chemical Principles
To better illustrate the processes discussed, the following diagrams are provided.
References
- 1. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 2. merel.si [merel.si]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of Histidine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical aspect of the development and quality control of peptide therapeutics. For peptides containing histidine, a residue known for its susceptibility to racemization during synthesis, robust analytical methods are paramount. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the gold standard for resolving enantiomers and accurately quantifying their purity.
This guide provides an objective comparison of different CSPs for the chiral analysis of histidine-containing peptides, supported by experimental data. We will delve into the performance of macrocyclic glycopeptide, zwitterionic, and ligand-exchange CSPs, offering detailed experimental protocols and a clear workflow to aid in method development and selection.
Performance Comparison of Chiral Stationary Phases
The choice of a chiral stationary phase is the most critical factor in achieving successful enantioseparation. The selection depends on the specific characteristics of the peptide, including its size, charge, and the nature of the other amino acid residues. Below is a comparison of three major types of CSPs commonly used for the chiral analysis of peptides.
Data Presentation
The following table summarizes the performance of different CSPs for the enantiomeric separation of the histidine-containing dipeptide Carnosine (β-alanyl-L-histidine). This dipeptide serves as a relevant model for assessing CSP performance for smaller His-containing peptides.
| Chiral Stationary Phase (CSP) | Peptide | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Separation Factor (α) | Resolution (Rs) | Reference |
| Macrocyclic Glycopeptide (Teicoplanin-based) | Carnosine | Water/Methanol (60:40, v/v), pH 3.1 | 1.0 | 25 | 2.60 | 4.16 | [1][2] |
| Chiral Ligand-Exchange (N,S-dioctyl-D-penicillamine) | Carnosine | 1.5 mM Copper(II) Sulfate in Water | 1.0 | 25 | 3.37 | 12.34 | [1][2] |
| Zwitterionic Ion-Exchange (CHIRALPAK® ZWIX(+)) | Dipeptides (general) | Varies (e.g., MeOH/ACN/H₂O with FA/DEA) | 0.5 - 1.0 | 25 | Good | Average Rs of 1.66 for dipeptides | [1] |
Key Observations:
-
Chiral Ligand-Exchange Chromatography demonstrated exceptional resolution and selectivity for carnosine enantiomers.[1][2] However, the use of metal ions in the mobile phase can limit its compatibility with mass spectrometry (MS) detection.[1][2]
-
Macrocyclic Glycopeptide CSPs , specifically those based on teicoplanin, provide excellent separation of carnosine enantiomers with the significant advantage of using MS-compatible mobile phases.[1][2] The Chirobiotic® TAG (teicoplanin aglycone) phase has also shown remarkable selectivity for histidine itself.
-
Zwitterionic Ion-Exchange CSPs are well-suited for the direct analysis of underivatized amino acids and small peptides.[1] While specific data for carnosine on this phase was not found, studies on various dipeptides show that CHIRALPAK® ZWIX(+) offers good resolution, making it a strong candidate for method development, especially when MS compatibility is required.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for the chiral HPLC analysis of a histidine-containing peptide to determine its enantiomeric purity.
Experimental Protocols
Below are detailed experimental protocols for the chiral separation of carnosine enantiomers using macrocyclic glycopeptide and chiral ligand-exchange CSPs.
Method 1: Macrocyclic Glycopeptide CSP (Teicoplanin-based)
This method is MS-compatible and offers excellent resolution for carnosine.
-
Column: Teicoplanin-based CSP (e.g., Chirobiotic™ T), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of water and methanol (60:40, v/v). The pH of the mobile phase is adjusted to 3.1 with a suitable acid (e.g., formic acid).[1][2]
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Sample Preparation: Dissolve the carnosine sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) and filter through a 0.22 µm syringe filter before injection.
Method 2: Chiral Ligand-Exchange CSP
This method provides very high resolution but is generally not compatible with MS detection.
-
Column: N,S-dioctyl-D-penicillamine-based CSP.
-
Mobile Phase: 1.5 mM Copper(II) Sulfate in HPLC-grade water.[1][2]
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the carnosine sample in HPLC-grade water to an appropriate concentration and filter through a 0.22 µm syringe filter prior to injection.
Method Development Considerations for Zwitterionic CSPs
For the analysis of other histidine-containing peptides, a zwitterionic CSP such as CHIRALPAK® ZWIX(+) is a promising starting point.
-
Initial Mobile Phase: A common starting mobile phase for zwitterionic CSPs is a mixture of methanol, acetonitrile, and water (e.g., 49:49:2, v/v/v) containing additives like formic acid (FA) and diethylamine (DEA) (e.g., 50 mM FA and 25 mM DEA).
-
Optimization: The retention and selectivity can be fine-tuned by adjusting the ratio of the organic solvents, the concentration of the additives, and the column temperature.
Logical Relationships in Method Selection
The choice of the optimal chiral HPLC method depends on several factors. The following diagram illustrates the decision-making process.
References
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-His(3-Bom)-OH and Its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of peptides containing histidine presents a considerable challenge. The imidazole side chain of histidine can promote racemization during amino acid activation, leading to diastereomeric impurities that are often difficult to separate and can compromise the biological activity of the final peptide. The choice of protecting group for the histidine imidazole ring is therefore a critical decision that impacts not only the stereochemical purity of the peptide but also its profile in mass spectrometry analysis.
This guide provides an objective comparison of the performance of Fmoc-His(3-Bom)-OH with two common alternatives, Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH, with a specific focus on the implications for mass spectrometry analysis. The information presented is supported by experimental data from the literature to aid in the selection of the most appropriate reagent for solid-phase peptide synthesis (SPPS).
Experimental Protocols
The following protocols provide a general framework for the synthesis and analysis of a model peptide containing histidine.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (Ac-Tyr-Gly-Gly-Phe-His-Leu-NH₂)
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Leu-OH, 3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF.
-
Add a base, typically diisopropylethylamine (DIPEA), to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-His(Protecting Group)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH).
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail. A standard cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. For peptides containing this compound, the addition of a formaldehyde scavenger like methoxyamine to the cleavage cocktail is recommended.[1]
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation for Mass Spectrometry
-
Reconstitution: Dissolve the lyophilized purified peptide in a solvent suitable for mass spectrometry, such as 50% acetonitrile in water with 0.1% formic acid, to a stock concentration of 1 mg/mL.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 pmol/µL in the same solvent for analysis.
LC-MS/MS Analysis
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm internal diameter, 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% mobile phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI in positive ion mode.
-
MS1 Scan: Acquire full MS scans over a mass-to-charge (m/z) range of 200-2000.
-
MS/MS Analysis: Use a data-dependent acquisition (DDA) method to select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
Mass Spectrometry Performance Comparison of Histidine Protecting Groups
The choice of protecting group for the histidine side chain has a direct impact on the purity of the synthesized peptide and the by-products that may be observed in the mass spectrum.
This compound
The benzyloxymethyl (Bom) group in this compound protects the π-nitrogen of the imidazole ring. This position of protection is crucial as it effectively prevents the imidazole ring from acting as an intramolecular base and catalyzing the abstraction of the α-proton, thereby minimizing racemization.[2] A closely related protecting group, t-butoxymethyl (Bum), is used in Fmoc-His(3-Bum)-OH and functions similarly.
During the final cleavage with strong acid (e.g., TFA), the Bom group is removed, but this process can release formaldehyde. This formaldehyde can then react with the deprotected peptide, leading to various adducts. For instance, it can react with an N-terminal cysteine residue to form a thiazolidine derivative, or it can modify other nucleophilic side chains. The addition of a formaldehyde scavenger to the cleavage cocktail is recommended to suppress these side reactions.[1]
Expected Mass Spectrometry Profile:
-
Target Peptide: The primary ion observed will be the protonated molecule of the desired peptide.
-
Potential By-products:
-
Formaldehyde Adducts: Depending on the peptide sequence, adducts corresponding to the addition of one or more methylene groups (+14 Da) may be observed.
-
Thiazolidine Formation: If the peptide has an N-terminal cysteine, a by-product with a mass increase of +12 Da (addition of a methylene bridge between the N-terminal amine and the cysteine thiol) may be detected.
-
Fmoc-His(Trt)-OH
The trityl (Trt) group is a bulky protecting group that is attached to the τ-nitrogen of the imidazole ring.[3] This leaves the π-nitrogen unprotected and available to promote racemization, especially during prolonged coupling times or at elevated temperatures.[2]
The Trt group is readily cleaved under standard TFA conditions. Due to its bulk, it provides good steric hindrance against side reactions at the imidazole ring during synthesis.
Expected Mass Spectrometry Profile:
-
Target Peptide: The main species will be the protonated desired peptide.
-
Potential By-products:
-
Diastereomers: The primary impurity concern is the presence of the D-His diastereomer of the target peptide, which is isobaric and therefore not distinguishable by mass alone but can be separated by chiral chromatography.
-
Incomplete Deprotection: In some cases, incomplete removal of the bulky Trt group might be observed, leading to a +243.1 Da modification.
-
Fmoc-His(Boc)-OH
Similar to the Bom group, the tert-butyloxycarbonyl (Boc) group in Fmoc-His(Boc)-OH protects the π-nitrogen of the imidazole ring, effectively suppressing racemization.[4] The Boc group is more electron-withdrawing than the Trt group, which further reduces the basicity of the imidazole ring and its tendency to promote racemization.
The Boc group is cleanly removed during the final TFA cleavage without the generation of reactive by-products like formaldehyde. This leads to a cleaner crude peptide profile and simplifies the interpretation of mass spectrometry data.
Expected Mass Spectrometry Profile:
-
Target Peptide: The predominant ion will be the protonated molecule of the target peptide.
-
Potential By-products: The incidence of side-products related to the histidine protecting group is generally low. The main potential impurity would be the diastereomer resulting from any residual racemization, which is typically minimal.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the three Fmoc-histidine derivatives, with a focus on aspects relevant to mass spectrometry analysis.
| Feature | This compound | Fmoc-His(Trt)-OH | Fmoc-His(Boc)-OH |
| Position of Protection | π-nitrogen | τ-nitrogen | π-nitrogen |
| Racemization Suppression | High | Low to Moderate | Very High |
| Reported D-Isomer Formation | Not widely reported, but expected to be low | 6.8% at 50°C for 10 min coupling; >16% at 90°C for 2 min coupling[4] | 0.18% at 50°C for 10 min coupling; 0.81% at 90°C for 2 min coupling[4] |
| Key By-products in MS | Formaldehyde adducts (+14n Da), Thiazolidine (+12 Da with N-term Cys) | D-His diastereomer (isobaric), Incomplete deprotection (+243.1 Da) | D-His diastereomer (isobaric, low levels) |
| Calculated m/z of By-products for Model Peptide | Target [M+H]⁺: 807.4 Da; Formaldehyde adduct [M+CH₂+H]⁺: 821.4 Da | Target [M+H]⁺: 807.4 Da; Trt-adduct [M+Trt+H]⁺: 1050.5 Da | Target [M+H]⁺: 807.4 Da |
Model Peptide: Ac-Tyr-Gly-Gly-Phe-His-Leu-NH₂ (Monoisotopic Mass: 806.4 Da)
Visualizations
Conclusion and Recommendations
The choice of protecting group for histidine in peptide synthesis has significant consequences for the purity of the final product and the complexity of its mass spectrometry analysis.
-
Fmoc-His(Trt)-OH is a widely used and economical option, but it carries a significant risk of racemization, especially under forcing coupling conditions. While the resulting diastereomers are isobaric and not directly detected as separate masses in MS, their presence can compromise biological activity and require careful chromatographic separation and characterization.
-
This compound offers excellent protection against racemization. However, the potential for formaldehyde-related side-products during cleavage necessitates careful consideration of the cleavage cocktail and can complicate the interpretation of mass spectra due to the presence of adducts.
-
Fmoc-His(Boc)-OH emerges as a superior choice for minimizing both racemization and mass spectrometry-detectable by-products. Its ability to effectively protect the π-nitrogen of the imidazole ring leads to high stereochemical purity, and its clean cleavage profile simplifies downstream analysis.
Recommendations:
-
For routine peptide synthesis where the risk of racemization is low and cost is a primary concern, Fmoc-His(Trt)-OH may be a suitable option.
-
When synthesizing peptides where stereochemical integrity is paramount, especially for therapeutic applications or for sequences known to be prone to racemization, Fmoc-His(Boc)-OH is the recommended choice due to its excellent suppression of epimerization and clean mass spectrometry profile.
-
This compound is a viable alternative to Fmoc-His(Boc)-OH for racemization suppression, but researchers must be prepared to optimize cleavage conditions to mitigate formaldehyde-related side reactions and to carefully analyze their mass spectrometry data for potential adducts.
References
- 1. Chemical tools for probing histidine modifications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [merel.si]
A Head-to-Head Comparison of Coupling Efficiency for Various Histidine Protecting Groups in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine presents a significant hurdle. The imidazole side chain of histidine is prone to racemization and side reactions during coupling, which can compromise the purity, yield, and biological activity of the final peptide. The strategic selection of a side-chain protecting group is therefore a critical determinant of success. This guide provides an objective, data-driven comparison of the performance of common histidine protecting groups, supported by detailed experimental protocols.
The Challenge of Histidine Coupling
The primary challenge in coupling histidine residues lies in the properties of its imidazole ring. The π-nitrogen of the imidazole can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be protonated from either side, resulting in a loss of stereochemical integrity (racemization).[1] Additionally, the unprotected imidazole ring can be acylated during the coupling step, leading to side products. Protecting the imidazole side chain is therefore essential to mitigate these issues.
Quantitative Performance Comparison of Histidine Protecting Groups
The selection of a protecting group for the histidine side chain is a trade-off between the suppression of racemization, coupling efficiency, stability during synthesis, and the complexity of deprotection. The following tables summarize the performance of common histidine side-chain protecting groups in both Fmoc-based and Boc-based SPPS.
Table 1: Performance of Histidine Protecting Groups in Fmoc-SPPS
| Protecting Group | Structure | Coupling Conditions | % D-Isomer Formation (Racemization) | Coupling Yield | Key Advantages & Disadvantages |
| Trityl (Trt) | Trityl group on the τ-nitrogen | HBTU/HOBt/DIPEA | 6.8%[2] | Generally high, but sequence-dependent. | Advantages: Widely used, cost-effective, stable to piperidine.[3] Disadvantages: Prone to significant racemization, especially at elevated temperatures.[1][2] |
| DIC/Oxyma (50 °C, 10 min) | 6.8%[1] | ||||
| DIC/Oxyma (90 °C, 2 min) | >16%[1] | ||||
| tert-Butoxycarbonyl (Boc) | Boc group on the π-nitrogen | HATU/DIPEA | 0.18%[4] | High, comparable to Trt.[1] | Advantages: Excellent suppression of racemization, even at high temperatures.[1][2] Disadvantages: Higher cost compared to Trt. |
| DIC/Oxyma (50 °C, 10 min) | 0.18%[1] | ||||
| DIC/Oxyma (90 °C, 2 min) | 0.81%[1] | ||||
| Benzyloxymethyl (Bom) | Bom group on the π-nitrogen | Not specified | Very low | High | Advantages: Very effective at suppressing racemization.[5] Disadvantages: More difficult to prepare, leading to higher cost.[5] |
| p-Methoxybenzyloxymethyl (MBom) | MBom group on the π-nitrogen | HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) | 0.3%[6] | High | Advantages: Excellent protection against racemization at both room and elevated temperatures.[6] Disadvantages: Can release formaldehyde during cleavage, requiring specific scavengers. |
Table 2: Performance of Histidine Protecting Groups in Boc-SPPS
| Protecting Group | Structure | Key Advantages & Disadvantages |
| Tosyl (Tos) | Tosyl group on the π-nitrogen | Advantages: Cost-effective. Disadvantages: Labile to HOBt, which is often used in coupling reactions, leading to potential premature deprotection. Prone to racemization.[5] |
| 2,4-Dinitrophenyl (Dnp) | Dnp group on the τ-nitrogen | Advantages: Robust protection, stable to TFA. Excellent suppression of racemization.[5][7][8][9] Disadvantages: Requires a separate, orthogonal deprotection step using thiolysis (e.g., thiophenol), which adds complexity and introduces highly colored byproducts.[5][9] |
| Benzyloxymethyl (Bom) | Bom group on the τ-nitrogen | Advantages: Highly effective at suppressing racemization.[5] Disadvantages: Higher cost. Cleavage with strong acids (e.g., HF) releases formaldehyde, requiring specific scavengers.[5] |
| tert-Butoxycarbonyl (Boc) | Boc group on the τ-nitrogen | Advantages: Simple, single-step deprotection of both Nα-Boc and side-chain Boc groups. Disadvantages: Not orthogonal; the side-chain Boc is labile to the TFA used for Nα-Boc removal in each cycle. Only suitable for short peptides or for introducing a histidine residue near the N-terminus.[5] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol outlines a standard manual coupling procedure. Automated synthesizers will follow a similar sequence of steps.
Materials:
-
Fmoc- or Boc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, DIC)
-
Additive (e.g., HOBt, Oxyma)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF, NMP)
-
Washing solvents (e.g., DMF, DCM, MeOH)
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling: Swell the peptide-resin in the chosen solvent (e.g., DMF) for 30-60 minutes.
-
Amino Acid Activation: In a separate vial, dissolve the protected amino acid (3-5 equivalents relative to the resin loading) and the coupling agent/additive (e.g., HBTU/HOBt, 3-5 equivalents) in the reaction solvent. Add the base (e.g., DIPEA, 6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours, or until the coupling reaction is complete.
-
Monitoring the Coupling Reaction: To check for completion, take a small sample of the resin beads and perform a qualitative test for free primary amines. The Kaiser (ninhydrin) test is commonly used.[3]
-
Negative result (colorless or yellowish beads): The coupling is complete. Proceed to the next step.
-
Positive result (blue beads): The coupling is incomplete. The coupling step should be repeated with fresh reagents ("double coupling").
-
-
Washing: After complete coupling, drain the reaction vessel and wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:
-
DMF (3 times)
-
DCM (3 times)
-
MeOH (3 times)
-
-
Deprotection: Proceed to the Nα-deprotection step to prepare for the next coupling cycle.
Quantitative Analysis of Coupling Efficiency by Fmoc Cleavage UV Spectrophotometry
This method quantifies the amount of Fmoc group cleaved from the resin after coupling, which can be used to determine the yield of the coupling step.[10]
Materials:
-
Fmoc-peptide-resin (a small, accurately weighed sample)
-
20% piperidine in DMF (v/v)
-
DMF
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Accurately weigh a small amount of the dried Fmoc-peptide-resin (e.g., 2-5 mg) into a small vial.
-
Add a known volume of 20% piperidine in DMF (e.g., 1 mL) to the resin.
-
Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Take a known volume of the supernatant and dilute it with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at 301 nm.
-
Calculate the amount of Fmoc-dibenzofulvene adduct using the Beer-Lambert law (A = εcl), where ε (molar extinction coefficient) for the piperidine adduct at 301 nm is 7800 M⁻¹cm⁻¹.
-
The calculated moles of the Fmoc adduct correspond to the moles of the coupled amino acid. The coupling yield can be determined by comparing this value to the initial loading of the resin.
Visualizing the SPPS Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.
Conclusion and Recommendations
The choice of a histidine protecting group is a critical decision that directly impacts the outcome of a peptide synthesis campaign.
-
For routine Fmoc-SPPS where cost is a primary consideration, Fmoc-His(Trt)-OH is a viable option, but careful control of coupling conditions is necessary to minimize racemization.
-
When the stereochemical integrity of the peptide is paramount, especially in the synthesis of long or difficult sequences, or when using elevated temperatures, Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH are highly recommended due to their superior ability to suppress racemization.[1][2][6]
-
In the context of Boc-SPPS, Boc-His(Dnp)-OH offers robust protection against racemization but adds complexity to the deprotection process.[5][8][9] Boc-His(Bom)-OH is an excellent but more expensive alternative for minimizing racemization.[5]
By understanding the trade-offs associated with each protecting group and employing rigorous experimental protocols, researchers can optimize their peptide synthesis strategies to achieve high yields of pure, stereochemically defined peptides.
References
- 1. Bot Verification [merel.si]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mesalabs.com [mesalabs.com]
- 7. Page loading... [guidechem.com]
- 8. iso-Boc-His(Dnp)-OH|RUO [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
The Critical Choice: A Comparative Guide to Fmoc-Histidine Derivatives and Racemization Control in Peptide Synthesis
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is paramount to their biological activity and therapeutic efficacy. The amino acid histidine presents a notorious challenge in solid-phase peptide synthesis (SPPS) due to its high propensity for racemization. This guide provides an objective, data-driven comparison of commonly used Fmoc-histidine derivatives, focusing on their effectiveness in minimizing racemization, supported by experimental data and detailed protocols.
The primary driver of histidine racemization is the basicity of the unprotected π-nitrogen within the imidazole side chain. This nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, compromising the purity and function of the final peptide.[1] The strategic selection of a side-chain protecting group is the most critical factor in mitigating this undesirable side reaction.[1][2]
Comparative Analysis of Racemization Levels
The choice of the imidazole side-chain protecting group has a significant and direct impact on the level of racemization observed during peptide synthesis. Protecting the π-nitrogen (N-3) of the histidine imidazole ring is a well-established and effective strategy to suppress this side reaction.[3] This comparison focuses on the performance of several common Fmoc-His derivatives under various coupling conditions.
Quantitative data from multiple studies consistently demonstrates the superior performance of derivatives with π-nitrogen protection, such as Fmoc-His(Boc)-OH, over the more traditional τ-nitrogen protected Fmoc-His(Trt)-OH.[1][3]
Quantitative Racemization Data
The following tables summarize the percentage of D-histidine isomer formation reported in various studies, highlighting the superior performance of Fmoc-His(Boc)-OH in minimizing racemization compared to Fmoc-His(Trt)-OH under different coupling conditions.[1]
| Histidine Derivative | Coupling Temperature (°C) | Coupling Time (min) | D-Isomer Formation (%) | Reference Peptide |
| Fmoc-His(Trt)-OH | 50 | 10 | 6.8 | Liraglutide[4] |
| Fmoc-His(Boc)-OH | 50 | 10 | 0.18 | Liraglutide[4] |
| Fmoc-His(Trt)-OH | 90 | 2 | >16 | Liraglutide[4] |
| Fmoc-His(Boc)-OH | 90 | 2 | 0.81 | Liraglutide[4] |
| Fmoc-His(Trt)-OH | 80 | - | 16.6 | Not Specified[2] |
| Fmoc-His(MBom)-OH | 80 | - | 0.8 | Not Specified[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings on racemization levels. Below are representative protocols for peptide synthesis and the subsequent analysis of histidine racemization.
Protocol 1: Solid-Phase Peptide Synthesis of Liraglutide
This protocol outlines the general steps for synthesizing Liraglutide, a peptide that contains a racemization-prone N-terminal histidine, allowing for the comparison of different Fmoc-His derivatives.
-
Resin Preparation: Start with a pre-loaded Wang resin with the C-terminal amino acid of the target peptide.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the desired Fmoc-amino acid (3 equivalents relative to resin loading) and an activating agent such as HBTU (3 equivalents) in DMF.[5]
-
Add a base, typically N,N-diisopropylethylamine (DIPEA), to the activation mixture.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed at the desired temperature and for the specified time (e.g., 50 °C for 10 minutes or 90 °C for 2 minutes).[3]
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the histidine coupling, use the specific Fmoc-His derivative being evaluated (e.g., Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH).[3]
-
Cleavage and Deprotection:
-
Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DODT) for 2 hours at room temperature.[3]
-
Precipitate the crude peptide with cold diethyl ether.[3]
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Analysis of Histidine Racemization by UPLC
This protocol describes the analytical method used to quantify the level of D-histidine diastereomer formation in the synthesized peptide.
-
Instrumentation: Utilize an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a suitable detector (e.g., UV-Vis).[3]
-
Column: Employ a C18 reversed-phase column for the separation of the peptide diastereomers.[5]
-
Mobile Phase:
-
Gradient Elution: Program a linear gradient of Solvent B into Solvent A to achieve separation of the L-histidine and D-histidine containing peptides. The specific gradient will depend on the peptide sequence and may require optimization.
-
Detection: Monitor the elution profile at a wavelength of 214 nm or 220 nm.[5]
-
Data Analysis: Integrate the peak areas corresponding to the desired L-histidine peptide and the D-histidine diastereomeric impurity. Calculate the percentage of the D-isomer to determine the extent of racemization.[5]
Visualizing the Workflow and Chemical Rationale
Understanding the underlying chemical mechanism and the experimental workflow is crucial for making informed decisions. The following diagrams illustrate the racemization pathway of histidine and the general workflow for its assessment.
Caption: Mechanism of histidine racemization via an achiral enolate intermediate.
Caption: General experimental workflow for the quantification of histidine racemization.
Conclusion and Recommendations
For routine peptide synthesis where racemization is not a primary concern, the more economical Fmoc-His(Trt)-OH may be a viable option.[1] However, for the synthesis of peptides where stereochemical purity is critical, especially for therapeutic applications or for sequences known to be prone to racemization, the use of Fmoc-His(Boc)-OH is strongly recommended.[1] By carefully considering the experimental data and protocols presented in this guide, researchers can make informed decisions to optimize their peptide synthesis strategies and ensure the production of high-purity, stereochemically defined peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bot Verification [merel.si]
- 5. benchchem.com [benchchem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Analysis of Fmoc-His(3-Bom)-OH and Other Protected Histidines in Peptide Synthesis
For researchers, scientists, and drug development professionals, the seamless incorporation of histidine into synthetic peptides is a critical yet often challenging step. The inherent reactivity of histidine's imidazole side chain necessitates the use of protecting groups to prevent undesirable side reactions and, most importantly, to suppress racemization. This guide provides an objective, data-driven comparison of the stability of various Fmoc-protected histidine derivatives, with a special focus on Fmoc-His(3-Bom)-OH, to inform the selection of the most suitable building block for your solid-phase peptide synthesis (SPPS) needs.
The choice of the imidazole protecting group is a crucial parameter in mitigating racemization, a side reaction that can compromise the biological activity and therapeutic efficacy of a synthetic peptide.[1] This guide delves into the performance of several commonly used protected histidines, presenting quantitative data on their stability in solution and their propensity for racemization under various coupling conditions.
Comparative Stability Data
The stability of Fmoc-protected histidine derivatives is a key consideration in automated and high-throughput peptide synthesis, where amino acid solutions are often prepared in advance.[2] Degradation can lead to the formation of impurities and a decrease in coupling efficiency.[2]
Solution Stability of Fmoc-Histidine Derivatives in DMF
| Fmoc-Histidine Derivative | Purity after 10 days in DMF (0.2 M) | Observations |
| Fmoc-His(Boc)-OH | >99% | Remained colorless.[3][4] |
| Fmoc-His(π-Mbom)-OH | >99% | Solution turned slightly yellow.[3][4] |
| Fmoc-His(Trt)-OH | Multiple impurities formed | Discoloration observed within 24 hours, intensifying over the 10-day period.[3][5] |
Racemization of Protected Histidine Derivatives in Peptide Synthesis
The suppression of racemization is a primary concern during the coupling of histidine. The following table summarizes the percentage of D-histidine formation for various protected derivatives under different coupling conditions.
| Fmoc-Histidine Derivative | Coupling Conditions | % D-Isomer (Racemization) |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8%[3] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18%[3] |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16%[3] |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81%[3] |
| Fmoc-His(π-Mbom)-OH | Not specified | Low levels of racemization reported. |
| Fmoc-His(3-Bum)-OH | DCC/DMAP | 2.9%[6] |
| Fmoc-His(1-Bum)-OH | DCC/DMAP | 29.8%[6] |
| Fmoc-His(1-Trt)-OH | DCC/DMAP | 35.5%[6] |
Note: The data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions in all cases.
The data clearly indicates that π-nitrogen protection, as seen in Fmoc-His(3-Bum)-OH, is significantly more effective at suppressing racemization compared to τ-nitrogen protection (e.g., Fmoc-His(1-Trt)-OH).[7] Fmoc-His(Boc)-OH also demonstrates superior performance in reducing racemization compared to the widely used Fmoc-His(Trt)-OH, especially at elevated temperatures.[3][8] The benzyloxymethyl (Bom) protecting group in this compound is also noted for its effectiveness in suppressing racemization.[9][10]
Experimental Protocols
Accurate assessment of stability and racemization is crucial for the selection of the optimal protected histidine derivative. The following are detailed methodologies for key experiments.
Protocol for Solution Stability Assessment
This protocol describes a method for comparing the stability of different Fmoc-histidine derivatives in a common SPPS solvent.
-
Solution Preparation: Prepare 0.2 M solutions of each Fmoc-histidine derivative in high-purity, amine-free N,N-dimethylformamide (DMF).
-
Storage: Store the solutions under atmospheric conditions at room temperature, protected from light.
-
Monitoring: At regular intervals (e.g., 24 hours, 5 days, 10 days), take an aliquot of each solution.
-
Analysis: Analyze the purity of each aliquot using Ultra-Performance Liquid Chromatography (UPLC) to detect the formation of any degradation products.
-
Visual Inspection: Visually inspect the solutions for any color changes.
Protocol for Racemization Analysis in Peptide Synthesis
This protocol outlines the synthesis of a model peptide to evaluate the extent of racemization of a histidine residue during coupling.[1][6]
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Histidine Coupling:
-
In a separate vial, dissolve the Fmoc-protected histidine derivative (e.g., this compound) and a coupling reagent (e.g., HATU) in DMF.
-
Add a base (e.g., DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate the mixture for a defined period and at a specific temperature (e.g., 50°C for 10 minutes).
-
-
Peptide Cleavage and Deprotection: After synthesis completion, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Analysis of Racemization:
-
Analyze the crude peptide by UPLC to separate the desired L-histidine containing peptide from the D-histidine diastereomer.
-
Determine the percentage of the D-isomer by integration of the respective peak areas.
-
Visualizing the Workflow
To better understand the processes involved in assessing histidine racemization, the following diagrams illustrate the key workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merel.si [merel.si]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Buy this compound | 84891-19-0 [smolecule.com]
- 10. peptide.com [peptide.com]
Safety Operating Guide
Proper Disposal of Fmoc-His(3-Bom)-OH: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Fmoc-His(3-Bom)-OH, a crucial component in peptide synthesis. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was consulted, hazard information for structurally similar Fmoc-protected amino acids indicates the following potential risks:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
Harmful if inhaled
-
May cause respiratory irritation
Therefore, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response Protocol
In case of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your laboratory supervisor or safety officer.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Containment: For a small, solid spill, carefully sweep or scoop the material into a designated, labeled hazardous waste container, avoiding dust generation.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Disposal: Dispose of all contaminated materials, including absorbents and PPE, as hazardous chemical waste according to the procedures outlined below.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and associated waste is a critical multi-step process. The primary principle is the segregation and clear labeling of waste streams.
Waste Segregation
Proper segregation is crucial for safety and cost-effective disposal. Never mix different types of chemical waste.
-
Solid this compound Waste: Unused, expired, or contaminated solid this compound must be collected separately.
-
Liquid Waste from Synthesis: Solutions containing this compound, such as reaction mixtures or washings with organic solvents, should be collected in a designated container for halogenated organic waste.
-
Contaminated Solid Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled container for solid hazardous waste.
Containerization and Labeling
-
Container Selection: Use chemically compatible, leak-proof containers with secure screw caps. For solid waste, the original product container, if in good condition, is an ideal choice. For liquid waste, use designated solvent waste containers provided by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: All waste containers must be clearly and accurately labeled as soon as the first item of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
For liquid waste, list all chemical constituents with their approximate percentages (e.g., "this compound, Dimethylformamide (DMF), Piperidine").
-
The date when waste accumulation began.
-
The name of the principal investigator or laboratory.
-
Storage
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general laboratory traffic and incompatible materials. Ensure containers are kept closed at all times except when adding waste.
Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard laboratory safety protocols and guidelines for the management of hazardous chemical waste. Specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not recommended without specific institutional approval and validation, as incomplete reactions can produce other hazardous byproducts. The standard and safest procedure is collection and disposal by a certified hazardous waste management company.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling Fmoc-His(3-Bom)-OH
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and detailed operational procedures for the handling and disposal of Fmoc-His(3-Bom)-OH. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain reagent integrity.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, adherence to appropriate PPE is critical to minimize exposure. The following table summarizes the required PPE.
| Protection Type | Required PPE | Purpose | Standard |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield should be worn in addition when a splash hazard is present.[1][2][3] | Protects against eye contact with dust particles and splashes of solutions containing the compound.[1][4] | Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1] |
| Hand Protection | Disposable nitrile gloves.[1][3] Consider double-gloving for added protection during extensive handling.[1] | Prevents skin contact with the chemical. Nitrile gloves offer good resistance to a variety of chemicals.[1][3] | Ensure gloves are intact and replaced immediately if contaminated or torn.[1] |
| Body Protection | A standard laboratory coat.[1][2][3] | Protects skin and clothing from spills and contamination.[2] | --- |
| Respiratory Protection | Use in a well-ventilated area. A chemical fume hood is required when handling the powder to avoid inhalation of dust.[4][5] | Minimizes the inhalation of fine particles of the solid compound.[4][5] | --- |
| Foot Protection | Closed-toe shoes.[1][2] | Protects feet from spills and falling objects.[2] | --- |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for both safety and experimental success.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperatures are typically between 15-25°C.[5]
2.2. Weighing and Solution Preparation (To be performed in a chemical fume hood)
-
Containment: Perform all weighing and handling of the solid material within a chemical fume hood to prevent inhalation of dust.[4][5]
-
Static Control: Use anti-static weighing paper or a compatible container to minimize the dispersal of the fine powder.[5]
-
Dissolution: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[5] This compound is often dissolved in organic solvents such as N,N-dimethylformamide (DMF).[5]
2.3. Use in Chemical Synthesis (e.g., Solid-Phase Peptide Synthesis - SPPS)
-
Controlled Environment: Handle all solutions containing this compound within a fume hood.[5]
-
Labeling: Ensure all reaction vessels are clearly and accurately labeled.
-
Emergency Preparedness: In case of accidental skin or eye contact, immediately follow the first-aid measures outlined in the Safety Data Sheet (SDS).[4][5] This typically involves rinsing the affected area with copious amounts of water for at least 15 minutes and seeking medical attention.[4]
Disposal Plan: Waste Management
Proper segregation and disposal of chemical waste are crucial for environmental safety and regulatory compliance.
3.1. Solid Waste
-
Unused/Expired Compound: Unused or expired solid this compound must be disposed of as hazardous chemical waste.[6] Place it in a clearly labeled, sealed container and arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[6]
-
Contaminated Materials: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound are considered contaminated solid waste.[6] Collect these items in a designated, labeled, and sealed container or a durable, leak-proof plastic bag for hazardous waste disposal.[6]
3.2. Liquid Waste
-
Solvent Waste: Collect all organic solvent waste from reactions or rinsing procedures in a labeled hazardous waste container.[5][6] Segregate halogenated and non-halogenated solvents if required by your institution's waste management policies.
-
Aqueous Waste: Neutralize any acidic or basic aqueous waste from extractions before collecting it as hazardous aqueous waste. Adhere to local regulations regarding organic content in aqueous waste.[5]
-
Fmoc-Deprotection Waste: In peptide synthesis, the solution used for Fmoc group removal (commonly 20% piperidine in DMF) is a particularly hazardous waste stream and must be collected separately in a designated container.[6][7]
3.3. Decontamination of Glassware
-
Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., DMF, methanol) to remove any residual this compound.[5]
-
Waste Collection: Collect this solvent rinse as hazardous waste.[5]
-
Final Wash: Proceed to wash the glassware with soap and water.[5]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
